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Medinal

Cat. No.: B1225748
M. Wt: 183.18 g/mol
InChI Key: FTOAOBMCPZCFFF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Medinal is the proprietary name for barbital sodium, a barbiturate compound that has been used in scientific research to study the mechanism of central nervous system (CNS) action . As a barbiturate, its primary research value lies in its depressant effects on the central nervous system, making it a tool for investigating sedative and hypnotic phenomena in model organisms. Researchers utilize this compound in neuroscience and pharmacology to probe GABAergic neurotransmission, as barbiturates are known to potentiate the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at GABAA receptors, leading to increased neuronal inhibition. This action provides a foundational model for studying the modulation of neuronal excitability. The historical use of this compound in central action mechanisms offers a reference point for understanding the evolution of neuropharmacological agents . It is presented here as a pure substance for controlled laboratory studies. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N2O3- B1225748 Medinal

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-diethyl-2,6-dioxopyrimidin-4-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOAOBMCPZCFFF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N=C1[O-])CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N2O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical and Scientific Context of Medinal Research

Genesis and Early Scientific Investigations of Medinal

The development of this compound was not an isolated event but rather a product of evolving chemical and pharmacological understanding in the late 19th and early 20th centuries.

Precursors to this compound Discovery in Pharmaceutical Science

Before the advent of barbiturates, the pharmacological landscape for sedation and hypnosis was dominated by substances like alcohol, opium alkaloids, chloral (B1216628) hydrate, paraldehyde, and bromides. nih.govnews-medical.netrmv.se These agents, while possessing sedative properties, often had limitations in terms of efficacy, safety, and predictability. The search for more effective and less problematic hypnotic agents drove research efforts in the burgeoning field of synthetic organic chemistry and its application to medicine.

The parent compound of barbiturates, barbituric acid (malonylurea), was first synthesized by German chemist Adolf von Baeyer in 1864 through the condensation of urea (B33335) and malonic acid. nih.govnews-medical.netrmv.sewikipedia.orgcaetainternational.commdpi.com While barbituric acid itself lacked significant pharmacological activity, its synthesis laid the groundwork for the creation of pharmacologically active derivatives. mdpi.com The synthetic process for barbituric acid was later refined by French chemist Edouard Grimaux in 1879, which facilitated the subsequent development of various barbiturate (B1230296) derivatives. nih.govnews-medical.netresearchgate.net

Pioneering Academic Contributions to this compound Identification

The pivotal step towards this compound's discovery came through the collaborative work of German scientists Josef von Mering, a pharmacologist and medical doctor, and Emil Fischer, a renowned chemist. nih.govcaetainternational.comwikipedia.orgnih.gov Von Mering was interested in finding improved hypnotic agents. nih.gov Based on observations from the chemistry of sulphonal, von Mering hypothesized that the presence of two ethyl groups attached to the same carbon atom might be a key structural feature for sedative properties. rmv.se

This hypothesis guided the synthesis of several compounds, including diethylacetyl urea and 5,5-diethylbarbituric acid (barbital). rmv.sewikipedia.org Testing these compounds, they found that diethylacetyl urea had similar potency to sulphonal, while dipropylmalonyl urea was more potent but had prolonged after-effects. wikipedia.org Barbital (B3395916) was found to possess intermediate properties. wikipedia.org

In 1903, von Mering and Fischer published their findings on the hypnotic properties of barbital. nih.govwikipedia.orgnih.gov Barbital was subsequently marketed under the trade name Veronal, a name reportedly suggested by von Mering after the Italian city of Verona, which he found to be a peaceful place. wikipedia.orgnih.gov Another account suggests the name Veronal came from Fischer, who believed he had found the "true" hypnotic compound (from the Latin "verus" meaning true). nih.gov The term "barbital" for diethyl-barbituric acid emerged later, partly due to economic factors following World War I. nih.gov

Evolution of Scientific Understanding in the Early this compound Era

The introduction of this compound (Veronal) in the early 20th century marked a significant advance in the pharmacological management of conditions requiring sedation and hypnosis. news-medical.netnih.gov It was one of the first truly effective pharmacological tools for inducing sleep in insomniacs and calming manic patients. nih.gov Early trials, such as those conducted by Hermann von Husen, a psychiatrist who tested Veronal on himself, provided initial data on its effects. nih.gov

The success of barbital spurred further research into barbituric acid derivatives. nih.gov By modifying the chemical structure, particularly at the C-5 position of the barbituric acid ring, scientists were able to synthesize a wide array of barbiturates with varying pharmacological properties. mdpi.comnih.gov Emil Fischer and his group, including Dilthey, were involved in synthesizing and testing early barbital analogs. nih.gov This era saw the synthesis of over 2500 different barbiturate agents, with about 50 eventually finding clinical use. nih.govnews-medical.net The synthesis of phenobarbital (B1680315) by Hörlein in 1911, a derivative with significant anticonvulsant properties, further expanded the therapeutic applications of this class of compounds. nih.govwikipedia.org

The early scientific understanding of this compound and its congeners was primarily based on observed physiological effects – their ability to induce sedation, hypnosis, and later, anticonvulsant activity. nih.govnews-medical.netnih.gov While the precise molecular mechanisms were not yet fully elucidated, the structure-activity relationship began to be explored through the synthesis and testing of different derivatives. mdpi.comnih.gov

This compound's Role in the Development of Early Pharmacological Theories

The study of how this compound and other early synthetic drugs interacted with biological systems provided crucial empirical support for emerging concepts in pharmacology, particularly those related to drug targets and molecular interactions.

Influence on Receptor Theory Formulation in Early 20th Century Pharmacology

The concept of receptors, specific cellular components that interact with drugs to produce a biological effect, was independently proposed by scientists in the early 20th century. John Newport Langley in 1905 postulated the existence of a "receptive substance" in nerve stimulation. aspet.org Around the same time, Paul Ehrlich developed his "side-chain theory," suggesting that specific chemical structures could bind to cellular components (which he later termed "chemoreceptors") to elicit a response. aspet.orgcore.ac.ukacs.org

While early receptor theories were initially focused on the interaction of cells with toxins and nutrients, the study of synthetic drugs like this compound and other barbiturates provided compelling evidence for the specific binding of chemical compounds to biological sites. The observed differences in potency and duration of action among various barbiturate derivatives, despite their structural similarities, suggested that subtle changes in molecular structure could significantly alter their interaction with biological targets. nih.gov This structure-activity relationship analysis, a key aspect of early pharmacological research, implicitly supported the idea that drugs were not simply acting on undifferentiated tissues but were interacting with specific molecular entities within cells.

Although the direct link between this compound and the initial formulation of receptor theory is not as explicit as the work on toxins or neurotransmitters by Ehrlich or Langley, the systematic investigation of barbiturate structure-activity relationships contributed to the growing body of evidence that drugs exerted their effects through specific interactions with biological macromolecules, a cornerstone of receptor theory. The development of different barbiturates with varying affinities and effects provided a practical demonstration of how molecular structure influenced biological activity, reinforcing the need for a theoretical framework involving specific drug targets.

Contribution to Conceptualizations of Molecular Recognition

The research into this compound and its derivatives also contributed to the nascent understanding of molecular recognition – the specific interaction between molecules based on their shape, charge, and chemical properties. The ability of different barbiturates to produce varying degrees of sedation or anticonvulsant effects based on their substitutions at the C-5 position highlighted the importance of specific molecular features for biological activity. mdpi.comnih.gov

Early pharmacological studies, including those on barbiturates, demonstrated that even minor alterations in a drug's chemical structure could lead to significant changes in its potency, efficacy, and duration of action. nih.gov This observation implied a level of specificity in the drug-target interaction that went beyond simple chemical reactivity. The "lock-and-key" model, although initially proposed in other biological contexts, became increasingly relevant in pharmacology as scientists observed how precisely drugs needed to be structured to elicit a particular effect. core.ac.uk

While the detailed molecular mechanisms of barbiturate action at the GABAA receptor were elucidated much later with advances in molecular biology and neuropharmacology, the early studies on this compound and its analogs provided empirical data that supported the idea that drugs "recognized" and bound to specific sites on biological molecules. This early work, driven by the desire to develop improved therapeutic agents, contributed to the conceptual foundation that would later underpin the field of molecular pharmacology and our understanding of how drugs interact with their targets at a molecular level. researchgate.netresearchgate.net

Impact on the Paradigm Shifts in Drug Discovery Methodologies

The research into compounds like this compound contributed to significant paradigm shifts in drug discovery methodologies. Prior to this period, drug discovery often relied on serendipitous findings or the modification of existing natural remedies cutm.ac.inscribd.com. The systematic synthesis and testing of barbiturate derivatives, including this compound, exemplified a more deliberate approach. This era saw the emergence of the concept of structure-activity relationships (SAR), where scientists began to correlate specific chemical structures with observed biological effects cutm.ac.innih.govslideshare.netpharmaguideline.com. While rudimentary by modern standards, these early SAR studies, influenced by the work on compounds like this compound, laid the groundwork for rational drug design. The ability to synthesize a series of related compounds and compare their pharmacological profiles allowed researchers to hypothesize about the molecular features responsible for activity. This marked a departure towards a more systematic and chemistry-driven approach to finding new therapeutic agents nih.govacs.org. The focus shifted towards understanding how functional groups and molecular architecture influenced interaction with biological targets, even before the nature of these targets was fully understood pharmaceutical-journal.commonash.edu.

Historical Academic Debates Surrounding this compound

The introduction and study of this compound, like many early synthetic drugs, were not without academic debate. These discussions often centered on the fundamental understanding of its biological actions and the interpretation of observed effects.

Early scholarly controversies surrounding this compound primarily revolved around its fundamental biological interactions. At a time when the concept of specific molecular targets (receptors) was still developing, the mechanism by which compounds like this compound exerted their effects was a subject of considerable debate cutm.ac.inpharmaguideline.com. Discussions likely included whether this compound interacted with specific cellular components or exerted a more general effect on cell membranes or metabolic processes. The lack of sophisticated tools to probe molecular interactions in detail fueled these controversies. Researchers debated whether the observed sedation and hypnosis were due to a direct interaction with nervous tissue or an indirect effect on other physiological systems. These debates highlighted the limitations of the scientific understanding of biological systems at the time and the challenges in elucidating the precise interactions of small molecules.

Disagreements on the mechanistic interpretations and early hypotheses surrounding this compound were common. Without a clear understanding of its molecular target, various theories were proposed to explain its pharmacological actions nih.govdiva-portal.org. These early hypotheses were often based on observed physiological changes and rudimentary in vitro or in vivo experiments. Debates likely arose regarding the primary site of action within the central nervous system and the sequence of events leading to sedation. For instance, researchers might have debated whether this compound primarily affected neuronal excitability, neurotransmitter release, or signal transduction pathways. The empirical nature of early pharmacology meant that different research groups might interpret similar experimental data through different theoretical lenses, leading to conflicting mechanistic interpretations nih.gov. These disagreements underscored the challenges of inferring molecular mechanisms from complex biological outcomes and the need for more refined experimental approaches to validate hypotheses.

The research into this compound, despite the limitations of the era, contributed to the accumulation of knowledge that would eventually pave the way for more sophisticated studies of drug-target interactions and the development of more targeted therapies.

Synthetic Methodologies and Chemical Biology of Medinal

Historical Synthetic Pathways of Medinal

The discovery and production of this compound in the early 20th century were born out of systematic investigations into the derivatives of barbituric acid, a compound first synthesized by Adolf von Baeyer in 1864 from the condensation of urea (B33335) and malonic acid. While barbituric acid itself lacked pharmacological activity, its chemical structure provided a versatile scaffold for modification.

Elucidation of Original Laboratory Synthesis Routes

The first synthesis of this compound (then called diethyl-barbituric acid) was achieved in 1902 by German scientists Emil Fischer and Joseph von Mering. nih.gov Their seminal work, published in 1903, described a new class of hypnotic compounds. nih.gov The breakthrough was von Mering's idea to introduce ethyl groups into the inactive barbituric acid molecule to impart sedative properties, a synthesis successfully executed by Fischer. tsijournals.com

The most notable laboratory synthesis, which would form the basis for industrial production, involves a condensation reaction between diethyl malonate and urea. libretexts.orggpatindia.com The key starting material, diethyl diethylmalonate, is prepared by the alkylation of diethyl malonate with an ethyl halide. This disubstituted ester is then reacted with urea in the presence of a strong base, typically sodium ethoxide, to yield the cyclic ureide structure of this compound. gpatindia.comprepchem.com

An earlier, alternative route was described by Conrad and Guthzeit in 1881, who synthesized the compound by treating the silver salt of barbituric acid with ethyl iodide. jetir.org However, the Fischer and von Mering approach proved more efficient and scalable.

Early Industrial Synthesis Processes and Their Chemical Innovations

Following its discovery, this compound was commercialized in 1904 by the German chemical company Bayer under the trade name Veronal. libretexts.org The pharmaceutical firm E. Merck also played a key role in its commercialization. nih.gov The industrial process was a scaled-up version of the Fischer and von Mering laboratory synthesis due to its relative simplicity and the availability of the starting materials. libretexts.org

The core chemical innovation lay in the robustness of the malonic ester synthesis. This pathway allowed for the creation of a vast library of derivatives by simply varying the alkyl halides used to substitute the diethyl malonate starting material. libretexts.org This flexibility led to the synthesis of over 2,500 different barbiturates throughout the 20th century, with approximately 50 of them being introduced for clinical use. libretexts.org This systematic approach to modifying a core chemical scaffold to produce a family of related compounds was a foundational success in medicinal chemistry and set a precedent for future drug development programs.

Mechanistic Organic Chemistry of Key Synthetic Steps

The synthesis of this compound via the condensation of diethyl diethylmalonate and urea is a classic example of a base-catalyzed condensation-cyclization reaction. The mechanism proceeds through several key steps:

Deprotonation: The strong base, sodium ethoxide, deprotonates urea, increasing its nucleophilicity.

Nucleophilic Acyl Substitution: The resulting urea anion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl diethylmalonate. This forms a tetrahedral intermediate, which then collapses, eliminating an ethoxide ion.

Intramolecular Cyclization: The process is repeated as the second nitrogen atom of the urea intermediate attacks the remaining ester carbonyl group. This intramolecular reaction is favored due to the proximity of the reacting groups.

Ring Closure: A second molecule of ethanol (B145695) is eliminated, resulting in the formation of the stable six-membered pyrimidine-2,4,6-trione ring, yielding the sodium salt of this compound.

Protonation: The final product, this compound, is obtained by acidifying the reaction mixture to protonate the sodium salt. prepchem.com

This reaction is fundamentally a twofold nucleophilic acyl substitution, leveraging the reactivity of esters with nucleophiles like urea to construct the heterocyclic core of the barbiturate (B1230296) family. libretexts.org

Modern Academic Approaches to this compound Synthesis

While the classical synthesis of this compound is robust, modern chemical research focuses on developing more efficient, sustainable, and versatile synthetic methods, often applied to the production of this compound analogs rather than the original compound itself.

Exploration of Chemoenzymatic or Biocatalytic Syntheses

Direct chemoenzymatic or biocatalytic routes for the core synthesis of this compound are not extensively reported in the literature. However, biocatalysis has been explored for the synthesis and modification of barbiturate derivatives, indicating a potential avenue for future research. Enzymes, particularly lipases, are widely used in organic synthesis for their high selectivity and ability to function under mild, environmentally friendly conditions. nih.gov

Research in this area has primarily focused on creating barbiturate analogs by attaching biologically relevant moieties, such as carbohydrates. For example, synthetic methods have been developed for the N-glycosylation of barbital (B3395916), producing N-beta-D-glucopyranosyl and N-beta-D-glucopyranosyluronate derivatives. mdpi.com These reactions, while not enzymatic, involve the condensation of modified barbiturates with sugar derivatives and highlight the chemical biology approach of combining pharmacophores with biomolecules to alter their properties. The use of enzymes like lipases for the regioselective acylation of sugars is a well-established green chemistry technique, suggesting that future work could explore enzymatic catalysis for creating novel barbiturate-carbohydrate conjugates.

Development of Green Chemistry Principles in this compound Analog Production

Significant academic effort has been directed toward applying green chemistry principles to the synthesis of this compound analogs, specifically 5-arylidine barbituric acid derivatives. These methods aim to reduce or eliminate the use of hazardous solvents and reagents, improve energy efficiency, and simplify reaction procedures. tsijournals.com

Key green strategies that have been successfully employed include:

Solvent-Free Reactions: Knoevenagel condensation between barbituric acid and various aromatic aldehydes has been achieved through simple grinding of the solid reactants at room temperature, often with a mild catalyst like sodium acetate. tsijournals.com This approach eliminates the need for potentially toxic organic solvents.

Aqueous Conditions: Water is an ideal green solvent, and several multi-component reactions to form complex barbiturate derivatives have been developed to proceed efficiently in aqueous media.

Alternative Energy Sources: Microwave irradiation and infrared promotion have been used to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. tsijournals.comjetir.org

Novel Catalysis: A wide range of catalysts, including ionic liquids, solid-supported catalysts (e.g., KF–Al2O3), and even nanoparticles, have been utilized to improve the efficiency and environmental profile of these syntheses. tsijournals.com One novel approach described a four-component reaction in ethanol, a greener solvent, without the need for any catalyst to produce pyrazolyl barbiturates. nih.gov

These modern academic approaches demonstrate a clear shift towards more sustainable and efficient synthetic methodologies in the production of barbiturate-based compounds.

Asymmetric Synthesis Methodologies Applied to this compound Stereoisomers

While this compound itself lacks stereoisomers, the synthesis of chiral barbiturate analogs, where the C5 position is substituted with two different groups, has been a subject of interest in medicinal chemistry. The enantiomers of chiral barbiturates can exhibit different pharmacological properties, making their stereoselective synthesis crucial. Methodologies for obtaining enantiomerically pure barbiturates generally fall into two categories: chiral resolution of racemic mixtures and asymmetric synthesis.

Chiral Resolution: The separation of racemic barbiturates into their individual enantiomers has been successfully achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method. For instance, chiral barbiturates have been resolved using methylated beta-cyclodextrins as chiral selectors in reversed-phase HPLC. nih.gov This method relies on the formation of transient diastereomeric complexes between the cyclodextrin (B1172386) and the barbiturate enantiomers, which have different affinities for the stationary phase, allowing for their separation.

Asymmetric Synthesis: The direct asymmetric synthesis of chiral barbiturates involves the enantioselective functionalization of a prochiral barbituric acid derivative. Organocatalysis has emerged as a powerful tool for these transformations. For example, chiral squaramide catalysts have been employed in the enantioselective conjugate addition of barbituric acids to nitroalkenes, yielding chiral barbiturate derivatives with high enantioselectivity.

Another approach involves the catalytic asymmetric α-functionalization of prochiral barbituric acid surrogates. Research has shown that 2-alkylthio-4,6-dioxopyrimidines can act as effective surrogates in amine-squaramide catalyzed carbon-carbon bond-forming reactions with electrophiles like vinyl ketones. nih.gov Subsequent mild acid hydrolysis of the resulting adducts provides access to barbituric acid derivatives with a quaternary carbon at the C5 position in high enantiomeric excess. nih.gov

Table 1: Methodologies for Obtaining Chiral Barbiturate Analogs

Methodology Description Key Features Example Application
Chiral Resolution Separation of a racemic mixture of chiral barbiturates into individual enantiomers. Often employs chiral chromatography (e.g., HPLC) with a chiral stationary phase or chiral mobile phase additive. Resolution of chiral barbiturates using methylated β-cyclodextrins in reversed-phase HPLC. nih.gov
Asymmetric Synthesis Stereoselective synthesis of a specific enantiomer of a chiral barbiturate from a prochiral starting material. Utilizes chiral catalysts (e.g., organocatalysts) or chiral auxiliaries to control the stereochemical outcome of the reaction. Enantioselective conjugate addition of barbituric acids to nitroalkenes catalyzed by chiral thiosquaramides.

Derivatization and Structural Modification for Mechanistic Probes

The rational design of this compound (barbital) analogs for receptor binding studies is primarily guided by the structure-activity relationships (SAR) of barbiturates at their primary molecular target, the γ-aminobutyric acid type A (GABA-A) receptor. Barbiturates act as positive allosteric modulators of GABA-A receptors, enhancing the action of GABA. nih.gov The design of novel analogs aims to elucidate the specific binding sites and the structural requirements for affinity and efficacy.

Modifications to the barbiturate scaffold have revealed key structural features for activity. Disubstitution at the C5 position is essential for the pharmacological activity of barbiturates. acs.org The nature of these substituents influences the potency and duration of action. For instance, increasing the lipophilicity of the C5 substituents generally enhances hypnotic potency.

The design of analogs also involves creating molecules that can act as probes for specific receptor subtypes. The heterogeneity of GABA-A receptors, which are pentameric structures assembled from a variety of subunits (α, β, γ, etc.), allows for the design of subtype-selective ligands. mdpi.com By systematically altering the substituents on the barbituric acid core, researchers can develop analogs with preferential binding to certain subunit combinations, which can help in understanding the physiological roles of these specific receptor subtypes.

Table 2: Structure-Activity Relationship (SAR) Highlights for Barbiturate Analogs

| Structural Modification | Effect on Receptor Binding/Activity | Rationale for Analog Design | | :--- | :--- | :--- | :--- | | C5 Disubstitution | Essential for CNS activity. acs.org | Introduction of various alkyl and aryl groups to probe the size and nature of the binding pocket. | | Increased Lipophilicity at C5 | Generally increases hypnotic potency. | Design of analogs with varying lipid solubility to study the influence of pharmacokinetics on activity. | | Introduction of Phenyl Group at C5 | Can confer selective anticonvulsant activity. | Development of analogs with specific therapeutic profiles, such as antiepileptics. | | N-Alkylation | Can alter the duration of action. | Synthesis of analogs with modified pharmacokinetic properties. |

Radiolabeled analogs of this compound (barbital) are invaluable tools for in vitro and in vivo biological tracking studies, including receptor binding assays, autoradiography, and positron emission tomography (PET). The synthesis of these labeled compounds involves the incorporation of a radioactive isotope, such as tritium (B154650) (³H) or carbon-11 (B1219553) (¹¹C), into the barbital structure.

Tritium Labeling: Tritium-labeled compounds are widely used in receptor binding and autoradiography studies due to the high specific activity that can be achieved. nih.gov The synthesis of tritiated barbital can be accomplished through various methods, including catalytic tritium exchange with tritium gas or the reduction of an unsaturated precursor with tritium. These labeled molecules allow for the quantitative measurement of drug-receptor interactions and the visualization of receptor distribution in tissues. nih.gov

Carbon-11 Labeling: For in vivo imaging techniques like PET, short-lived positron-emitting isotopes such as carbon-11 are used. The synthesis of ¹¹C-labeled barbital requires rapid and efficient radiochemical methods due to the short half-life of ¹¹C (approximately 20.4 minutes). openmedscience.com A common strategy involves the methylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. openmedscience.com These PET tracers enable the non-invasive study of barbiturate pharmacokinetics and receptor occupancy in the living brain.

Table 3: Radiolabeled this compound (Barbital) Analogs for Biological Tracking

Isotope Labeling Precursor/Method Application Key Advantage
Tritium (³H) Catalytic tritium exchange; Reduction of unsaturated precursor with ³H₂ gas. Receptor binding assays, autoradiography. nih.gov High specific activity, long half-life allows for longer experimental times.
Carbon-11 (¹¹C) [¹¹C]Methyl iodide or [¹¹C]methyl triflate for N-methylation. Positron Emission Tomography (PET) imaging. openmedscience.com Allows for non-invasive in vivo imaging of drug distribution and receptor occupancy.

Photolabile derivatives of this compound (barbital) are sophisticated chemical tools used to identify and characterize the binding sites of barbiturates on their target proteins. These molecules, also known as photoaffinity labels, are designed to bind to the receptor of interest and then, upon irradiation with light of a specific wavelength, form a covalent bond with the receptor. jneurosci.org This irreversible labeling allows for the isolation and identification of the binding site through techniques such as protein sequencing and mass spectrometry.

The design of a photolabile barbiturate derivative typically involves the incorporation of a photoreactive group, such as a diazirine or an aryl azide, into the molecule. This group is chemically inert in the dark but becomes highly reactive upon photolysis, forming a carbene or nitrene that can insert into nearby chemical bonds.

An example of this approach is the use of photoreactive barbiturates to identify binding sites on the GABA-A receptor. nih.gov By incubating the receptor with a photolabile barbiturate analog and then exposing it to UV light, researchers have been able to covalently label specific amino acid residues within the receptor's transmembrane domain, providing direct evidence for the location of the barbiturate binding pocket. nih.gov This information is crucial for understanding the mechanism of action of barbiturates and for the rational design of new drugs with improved selectivity and fewer side effects.

Table 4: Photolabile Barbiturate Derivatives as Chemical Tools

Photoreactive Group Mechanism of Action Application in Target Elucidation
Diazirine Upon photolysis, extrudes N₂ to form a highly reactive carbene, which can insert into C-H or N-H bonds. Identification of amino acid residues in the binding sites of receptors like the GABA-A receptor. nih.gov
Aryl Azide Upon photolysis, extrudes N₂ to form a reactive nitrene, which can undergo a variety of insertion and addition reactions. Covalent labeling of target proteins for subsequent isolation and characterization.

Molecular Pharmacology and Receptor Interaction Mechanisms of Medinal

Theoretical Frameworks of Medinal-Receptor Interactions

The interaction of Barbital (B3395916) with its molecular targets can be understood through established theoretical frameworks governing ligand-receptor binding.

Ligand-Receptor Binding Kinetics and Thermodynamics

Ligand-receptor binding kinetics describes the rates of association and dissociation between a ligand (Barbital) and its receptor, while thermodynamics describes the equilibrium state of this interaction nih.govibmc.msk.ru. The binding of Barbital to the GABA(A) receptor involves non-covalent interactions imrpress.com. The kinetics of drug-receptor binding are crucial determinants of a drug's onset, duration, and intensity of action ibmc.msk.ruopenaccessjournals.com. Traditionally, the thermodynamic values of affinity, represented by the equilibrium dissociation constant (Kd), have been the primary focus in drug development ibmc.msk.ruimrpress.com. However, recent studies highlight the significant contribution of binding kinetics, specifically the dissociation rate constant (koff), to drug effectiveness ibmc.msk.ruimrpress.com. A drug with a long receptor residence time (slow koff) can maintain pharmacological activity even at low concentrations in vivo and contribute to kinetic selectivity ibmc.msk.ru.

The binding event between a ligand and a receptor triggers conformational changes in the receptor openaccessjournals.com. The binding free energy, a thermodynamic property, is a good predictor of affinity chemrxiv.org. However, predicting efficacy may require considering the binding free energies of ligands with different receptor conformations, suggesting that binding thermodynamics can predict whether a ligand acts as an agonist or antagonist chemrxiv.org.

Affinity, Selectivity, and Specificity in this compound-Target Recognition

Affinity refers to the strength of the attraction between a drug and its receptor; higher affinity implies tighter binding openaccessjournals.comsigmaaldrich.com. Selectivity, on the other hand, describes a drug's ability to preferentially produce a particular effect, which is related to the structural specificity of its binding to a specific receptor type sigmaaldrich.com. Specificity is the degree of discrimination a ligand shows for its target relative to other potential binding sites (decoys) pitt.edu. It can be understood as relative affinity pitt.edu. While high affinity is necessary, it is not sufficient for specificity pitt.edu.

Barbiturates, including Barbital, bind to the GABA(A) receptor at sites distinct from the GABA and benzodiazepine (B76468) binding sites wikipedia.orgwikipedia.org. Their action is less specific than benzodiazepines due to this difference in binding sites europa.eu. The potency of various barbiturates as modulators of the GABA(A) receptor has been shown to correlate with their hydrophobicity acnp.org.

Allosteric Modulation and Cooperative Binding Phenomena

Allosteric modulation occurs when a ligand binds to a site on the receptor distinct from the orthosteric (primary) binding site, inducing a conformational change that alters the receptor's affinity or efficacy for the orthosteric ligand mdpi.comnih.gov. Barbiturates are known to act as positive allosteric modulators of the GABA(A) receptor acnp.orgnih.govmdpi.com. They enhance the effect of GABA by increasing the duration of chloride ion channel opening, in contrast to benzodiazepines which increase the frequency of opening wikipedia.orgacnp.org. This allosteric interaction leads to an increase in the binding of labeled GABA and benzodiazepines to the receptor acnp.org.

Cooperative binding phenomena can occur in multimeric receptors like the GABA(A) receptor, where the binding of a ligand to one site influences the affinity of other binding sites on the same receptor complex nih.gov. While the search results specifically mention cooperative binding in the context of GABA binding to its two sites on the GABA(A) receptor nih.gov, the allosteric modulation by barbiturates implies a form of cooperativity where Barbital binding at its site influences the binding and/or action of GABA at the orthosteric site. Positive cooperativity implies that ligands have the highest affinity for a common receptor conformation, while negative cooperativity suggests preference for distinct conformations rsc.org. Reciprocity is a thermodynamic requirement of allosteric systems at equilibrium, meaning the orthosteric ligand affects the allosteric ligand's affinity in the same way the allosteric ligand affects the orthosteric ligand's affinity rsc.org.

Characterization of this compound's Molecular Targets

Identifying and characterizing the molecular targets of Barbital is crucial to understanding its pharmacological profile.

Identification of Primary Binding Proteins and Macromolecules

The primary molecular target for Barbital and other barbiturates in the CNS is the GABA(A) receptor, a ligand-gated ion channel wikipedia.orgacnp.orgnih.govresearchgate.net. This receptor mediates the majority of inhibitory neurotransmission in the mammalian CNS wikipedia.orgacnp.org. Barbiturates bind to multiple homologous transmembrane pockets located at subunit interfaces of the GABA(A) receptor wikipedia.org. These binding sites are distinct from those for GABA and benzodiazepines wikipedia.orgwikipedia.org.

Besides the GABA(A) receptor, barbiturates have also been shown to interact with other ion channels, including blocking AMPA and kainate receptors (subtypes of ionotropic glutamate (B1630785) receptors) wikipedia.orgacnp.org. Glutamate is the principal excitatory neurotransmitter in the CNS, so blocking these receptors contributes to the CNS depressant effects of barbiturates wikipedia.org. At higher concentrations, they can also inhibit the Ca2+-dependent release of neurotransmitters like glutamate via an effect on P/Q-type voltage-dependent calcium channels wikipedia.org. Barbiturates have also been studied for their effects on nicotinic acetylcholine (B1216132) receptors (nAChRs), where they appear to inhibit the channel by binding to both open and closed states nih.govnih.gov.

Studies using model proteins like horse spleen apoferritin have shown that barbiturates can bind to cavities that also accommodate other anesthetic agents, utilizing a mixture of both polar and nonpolar interactions for recognition researchgate.netnih.gov.

Subtype Selectivity and Off-Target Interaction Analysis

The GABA(A) receptor is a pentameric complex composed of different subunits (α, β, γ, δ, ε, π, θ) wikipedia.org. The specific combination of subunits determines the receptor subtype and influences its pharmacological properties acnp.orgwikipedia.org. While barbiturates bind to a site distinct from the benzodiazepine site, which is known for its subtype selectivity based on alpha and gamma subunits wikipedia.org, the extent of Barbital's subtype selectivity for different GABA(A) receptor compositions is a subject of ongoing research. Some studies suggest that the alpha subunit isoform can influence agonist potency and benzodiazepine pharmacology acnp.org. Different benzodiazepines show varying affinities for GABA(A) receptors with different subunit compositions, leading to varied pharmacological profiles and subtype selectivity wikipedia.org. For example, ligands with high activity at α1 and/or α5 subtypes are associated with sedation and amnesia, while those with higher activity at α2 and/or α3 subtypes are linked to anxiolytic activity wikipedia.org. While barbiturates are known to interact with GABA(A) receptors containing various alpha and beta subunits drugbank.com, detailed information on Barbital's precise subtype selectivity across the wide range of possible GABA(A) receptor compositions requires further investigation.

Compound Table

Compound NamePubChem CID
Barbital (this compound)2318
Barbitalic acid67-52-7
GABA149
Thiopental (B1682321)5362132
Pentobarbital (B6593769)4737
Phenobarbital (B1680315)4763
Muscimol4266
Gaboxadol134979
Bicuculline2381
Flunitrazepam3340
Flumazenil3371
Etomidate13932
Propofol4943
Picrotoxinin643916

Data Table Example (Illustrative, based on search findings where possible, specific Barbital data may be limited in snippets):

Table 1: Illustrative Binding Affinities of Barbiturates to Apoferritin

Barbiturate (B1230296)Binding Affinity (µM)Reference
Thiopental10-500 researchgate.netnih.gov
Pentobarbital10-500 researchgate.netnih.gov
Phenobarbital10-500 researchgate.netnih.gov

Note: These affinities are for binding to apoferritin as a model protein and may not directly reflect affinities for physiological targets like the GABA(A) receptor.

Table 2: Comparison of GABA(A) Receptor Modulation by Barbiturates and Benzodiazepines

Drug ClassBinding Site on GABA(A) ReceptorEffect on Chloride Channel OpeningPrimary Modulatory Outcome
BarbituratesTransmembrane subunit interfaces (distinct from GABA/BZ sites) wikipedia.orgIncrease duration of opening wikipedia.orgacnp.orgIncreased efficacy of GABA wikipedia.org
BenzodiazepinesExtracellular α+/γ− interfaces (distinct from GABA/BZ sites) wikipedia.orgIncrease frequency of opening wikipedia.orgacnp.orgIncreased potency of GABA wikipedia.org

Conformational Changes Induced by this compound Binding

Barbiturates, including barbital, are known to interact with ligand-gated ion channels, such as the GABAA receptor, which are chloride channels. nih.govnih.govkenhub.com The binding of barbiturates to these receptors can induce conformational changes that influence the channel's function. Studies on related barbiturates like pentobarbital and barbital itself suggest that they can bind to both the open and closed states of the receptor channel. nih.gov This binding is thought to stabilize certain conformational states. For instance, research using a prokaryotic homologue of pLGICs (pentameric ligand-gated ion channels), GLIC, has shown that barbiturates can bind within the central ion channel pore in a closed conformation and that this binding may stabilize the closed state of the receptor, contributing to inhibition. nih.gov

Specifically, for acetylcholine receptors, a model suggests that the binding of a barbiturate molecule to the open channel protein can induce a conformational change to a new closed state. nih.gov While this study focused on acetylcholine receptors, it illustrates a potential mechanism of allosteric modulation involving conformational shifts upon barbiturate binding that could be relevant to GABAA receptors as well. The precise conformational changes induced in the GABAA receptor by this compound binding are complex and involve alterations in the receptor's structure that affect the chloride ion pore, ultimately prolonging the duration of channel opening when GABA is bound. drugbank.com

Intracellular Signal Transduction Pathways Modulated by this compound

Beyond their direct interaction with ion channels, barbiturates can influence various intracellular signal transduction pathways. These pathways involve a series of biochemical reactions initiated by a stimulus, leading to a cellular response. wikipedia.org

Downstream Biochemical Cascades Initiated or Inhibited by this compound

Barbiturates have been shown to interact with the phosphoinositide-dependent pathway of signal transduction. nih.govresearchgate.net This pathway is crucial for various cellular processes, including the regulation of intracellular calcium levels. Barbiturate treatment of cells can perturb agonist-induced calcium mobilization. researchgate.net This effect may be partially linked to their inhibitory action on certain kinases, such as protein kinase C and phosphatidylinositol 4-phosphate kinase. researchgate.net

Furthermore, barbiturates can affect mitogen-activated protein (MAP) kinase cascades. nih.govresearchgate.net These cascades are involved in regulating various cellular activities, including gene expression. Studies have shown that several barbiturates, including pentobarbital, can diminish the phosphorylation and activity of key components in MAP kinase pathways, such as p38, extracellular signal-regulated kinase 1/2 (ERK1/2), and c-jun NH2-terminal kinase 1/2 (JNK1/2). nih.gov This inhibition of MAP kinase activity contributes to the broader cellular effects of barbiturates.

Protein-Protein Interaction Networks Affected by this compound

The modulation of signal transduction pathways by barbiturates involves alterations in protein-protein interactions. In the context of MAP kinase cascades, barbiturates have been found to inhibit the initiators of these cascades, the small G proteins ras and rac-1. nih.gov This inhibition prevents their binding to their respective downstream partners, raf-1 and PAK. nih.gov These interactions are critical for the propagation of the signal through the MAP kinase pathway. By interfering with the binding of ras and rac-1 to their effectors, barbiturates disrupt the downstream signaling cascade.

While specific data on this compound's direct effects on protein-protein interaction networks beyond the reported effects of barbiturates on ras/rac-1 and their partners is limited in the provided snippets, the general mechanism of barbiturate action suggests that their influence on receptor conformation and downstream kinases would inherently impact various protein-protein interactions within affected signaling pathways.

Gene Expression Regulation at the Transcriptional and Post-Transcriptional Levels

Barbiturates can influence gene expression at both the transcriptional and post-transcriptional levels. They are known to affect the regulation of transcription factors, such as activator protein 1 (AP-1). nih.govresearchgate.net Both thiobarbiturates and their oxy-analogs, which include barbital, have been shown to inhibit AP-1-dependent gene expression and the formation of the AP-1 complex. nih.gov This inhibition is linked, in part, to the suppression of MAP kinase activity, as MAP kinases are involved in the transcriptional and post-transcriptional regulation of AP-1 complex formation. nih.gov

Beyond transcriptional regulation, barbiturates like pentobarbital have been shown to influence mRNA stability. nih.gov In Drosophila, pentobarbital's regulatory influence on the glutathione (B108866) S-transferase D21 (gstD21) gene extends to the level of mRNA turnover, leading to stabilization of the mRNA. nih.gov This suggests a post-transcriptional mechanism involving a pentobarbital-responsive element in the mRNA's untranslated region. nih.gov While this finding is in Drosophila and specifically for pentobarbital, it highlights the potential for barbiturates, including this compound, to regulate gene expression through mechanisms beyond direct transcriptional control.

Structure-Activity Relationships (SAR) at the Mechanistic Level

Structure-Activity Relationships (SAR) explore how variations in the chemical structure of a compound relate to its biological activity. For barbiturates, SAR studies have aimed to define the structural features critical for their pharmacological effects, including their interactions at the mechanistic level with target receptors.

Elucidation of Key Pharmacophores for Receptor Interaction

Quantitative structure-activity relationship (QSAR) studies on barbiturates have been conducted to correlate molecular structures with activities such as anticonvulsant effects. nih.gov These studies aim to define the pharmacophore, which is the portion of a molecule responsible for its bioactivity and interaction with a receptor. nih.govacs.org

For barbiturates, the presence of a 5,5-disubstituted barbituric acid structure is considered a prime requirement for sedative-hypnotic activity. gpatindia.com Modifications to the nitrogen atoms at positions 1 and 3 of the barbituric acid ring can influence activity; for instance, esterification decreases hypnotic activity, while substitution with aliphatic carbons can retain anticonvulsive properties. gpatindia.com Substitutions at the 5th position also play a crucial role, with esterification yielding analgesic activity and introduction of polar functional groups leading to a loss of sedative-hypnotic or anticonvulsive activity. gpatindia.com

Impact of Subtle Structural Modifications on Mechanistic Profile

The structure-activity relationship (SAR) of barbiturates highlights the critical role of specific structural features in determining their pharmacological profile and mechanistic interactions. The core structure of barbiturates is the barbituric acid ring, a pyrimidine-dione system. firsthope.co.ineuropa.eu

A prime requirement for sedative-hypnotic activity in barbiturates is the presence of substitutions at the C-5 position of the barbituric acid ring. firsthope.co.ingpatindia.comgpatindia.com Barbital itself, with its two ethyl groups at the C-5 position, is a classic example demonstrating this principle. nih.govnih.gov These lipophilic substituents at C-5 enhance the lipid solubility of the compound, which is generally correlated with increased potency and a faster onset and shorter duration of action for many barbiturates. firsthope.co.inannualreviews.org The length and nature of the side chains at the C-5 position significantly influence lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties. annualreviews.orgslideshare.net

Modifications to the nitrogen atoms (N-1 and N-3) of the barbituric acid ring also impact activity. Esterification of either of these nitrogens typically decreases hypnotic activity. gpatindia.comgpatindia.com However, substitution of these nitrogen atoms with aliphatic carbons can retain anticonvulsive properties. gpatindia.comgpatindia.com

Alterations at the C-2 position, where an oxygen atom is present in the basic barbituric acid structure, can also lead to changes in the mechanistic profile. Replacing the oxygen atom at C-2 with a sulfur atom results in thiobarbiturate derivatives (e.g., thiopental). nih.govgpatindia.com These thiobarbiturates are generally more lipophilic than their oxy- counterparts, leading to a more rapid onset and shorter duration of action. nih.govgpatindia.com This increased lipophilicity influences their distribution into the central nervous system and their subsequent interaction with receptors.

The introduction of polar functional groups at the C-5 position generally leads to compounds that are devoid of significant sedative-hypnotic or anticonvulsive activity. gpatindia.comgpatindia.com This underscores the importance of the lipophilic character of the C-5 substituents for the characteristic barbiturate effects.

Stereochemistry at chiral centers within the side chains at the C-5 position can also influence activity. For many barbiturates with asymmetric carbons, the R(+) enantiomer may produce excitatory effects, while the S(−) enantiomer tends to produce more depressant effects. nih.gov This highlights the stereoselective nature of their interaction with receptor targets.

The ability of barbiturates to engage in hydrogen bonding through the NH groups in the barbituric acid ring is also considered to influence their interaction with the GABA A receptor and their potency. firsthope.co.in

Here is a table summarizing some key structural modifications and their impact on barbiturate activity:

Position ModifiedType of ModificationImpact on Mechanistic/Pharmacological ProfileRelevant Examples/Notes
C-5Alkyl or Aryl SubstitutionEssential for sedative-hypnotic activity; enhances lipid solubility, potency, and duration of action (depending on chain length). firsthope.co.innih.govgpatindia.comgpatindia.comannualreviews.orgBarbital (two ethyl groups), Phenobarbital (ethyl and phenyl groups) europa.eunih.govgpatindia.com
C-5Increased Carbon Number in Side ChainsIncreases lipophilicity, generally leading to faster onset and shorter duration. gpatindia.comannualreviews.orgslideshare.net
C-5Polar Functional Group IntroductionGenerally abolishes sedative-hypnotic and anticonvulsive activity. gpatindia.comgpatindia.com
N-1 or N-3EsterificationDecreases hypnotic activity. gpatindia.comgpatindia.com
N-1 or N-3Aliphatic Carbon SubstitutionCan retain anticonvulsive properties. gpatindia.comgpatindia.com
C-2Oxygen replaced by SulfurIncreases lipophilicity, faster onset, shorter duration (Thiobarbiturates). nih.govgpatindia.comThiopental wikipedia.orgnih.govslideshare.net
C-5 Side ChainPresence of Chiral CenterCan lead to stereoselective effects (R(+) excitatory, S(−) depressant). nih.gov
NH GroupsHydrogen BondingInfluences interaction with GABA A receptor and potency. firsthope.co.in

Computational SAR Modeling for Mechanistic Prediction

Computational approaches, particularly quantitative structure-activity relationship (QSAR) modeling and molecular docking, play an increasingly important role in understanding the mechanistic basis of barbiturate action and predicting the properties of novel derivatives. acs.orgnih.govnih.govresearchgate.net These methods allow researchers to correlate structural features of barbiturates with their biological activities and to gain insights into their interactions with target receptors at a molecular level. acs.orgpageplace.de

Computational SAR modeling aims to build predictive models that link chemical structure to biological activity. For barbiturates, this involves analyzing a series of compounds with variations in their structure and correlating these variations with observed pharmacological effects, such as potency at the GABA A receptor or duration of action. annualreviews.org Early QSAR studies on barbiturates, for instance, investigated the relationship between lipophilicity (often represented by logP) and in vivo efficacy, finding a correlation where optimal activity was associated with a particular range of lipophilicity. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (like a barbiturate molecule) when it is bound to a receptor protein (like the GABA A receptor). nih.govnih.govnih.gov By simulating the interaction between the ligand and the receptor's binding site, docking studies can provide atomic-level details about the forces and interactions (e.g., hydrogen bonding, hydrophobic interactions) that stabilize the complex. bham.ac.uk This information is crucial for understanding the mechanistic basis of binding and for designing new compounds with improved affinity or selectivity for specific receptor subtypes.

Given the complexity of GABA A receptors, which are pentameric ligand-gated ion channels with multiple subunit compositions and distinct allosteric binding sites, computational methods are particularly valuable. researchgate.netnih.govresearchgate.net Barbiturates are known to bind to transmembrane domain sites at subunit interfaces. wikipedia.orgresearchgate.netdrugbank.com Computational docking studies can help to map these binding sites and predict how different barbiturate structures fit into these pockets. nih.govnih.govnih.gov For example, computational docking has been used to predict the binding modes of photoreactive barbiturates in nicotinic acetylcholine receptors. nih.gov

Furthermore, computational methods can be used to explore the impact of subtle structural modifications on binding affinity and efficacy. By computationally introducing different substituents or altering the conformation of a barbiturate molecule and then performing docking simulations, researchers can predict how these changes might affect the compound's interaction with the receptor and potentially its mechanistic profile. nih.govnih.gov

Advanced computational techniques, such as molecular dynamics simulations and free energy calculations, can provide even more detailed insights into the dynamic behavior of the receptor-ligand complex and the thermodynamics of binding. While the provided search results don't delve into specific free energy calculations for barbital, the principles are applicable to understanding the energy landscape of barbiturate binding to GABA A receptors. acs.org

Computational SAR modeling can also aid in predicting the potential for off-target interactions. Since barbiturates are known to interact with other ligand-gated ion channels like nAChRs and glutamate receptors, computational methods can be used to screen potential new compounds against a panel of targets to predict their selectivity profile. wikipedia.orgresearchgate.netdrugbank.comnih.govnih.govconicet.gov.ar

Despite the power of computational methods, experimental validation is crucial. Computational predictions serve as valuable guides for the design and synthesis of new barbiturate derivatives, but their predicted mechanistic profiles and activities must be confirmed through in vitro and in vivo pharmacological studies. researchgate.net

The application of computational SAR modeling for mechanistic prediction in the barbiturate field is an ongoing area of research, aiming to leverage structural information and computational power to design safer and more selective compounds targeting specific receptor interactions. researchgate.netresearchgate.netresearchgate.net

Here is a table illustrating the application of computational methods:

Computational MethodApplication in Barbiturate ResearchInsights Gained
QSAR ModelingCorrelating structural features (e.g., lipophilicity, electronic properties) with biological activity (e.g., potency, duration). annualreviews.orgmdpi.comIdentifying key structural determinants of activity; predicting activity of new compounds. annualreviews.orgmdpi.com
Molecular DockingPredicting binding modes and affinities of barbiturates to GABA A receptors, nAChRs, and other targets. nih.govnih.govnih.govUnderstanding atomic-level interactions; identifying potential binding sites; guiding rational drug design. nih.govnih.govnih.gov
Molecular DynamicsSimulating the dynamic behavior of barbiturate-receptor complexes; exploring conformational changes upon binding.Providing insights into the flexibility of the binding site and ligand; understanding the kinetics of interaction.
Free Energy CalculationsQuantifying the binding affinity of barbiturates to receptors. acs.orgProviding a thermodynamic understanding of binding; comparing binding strengths of different derivatives. acs.org
Virtual ScreeningSearching large databases of compounds for potential barbiturate-like activity or for off-target interactions.Identifying novel scaffolds with desired properties; predicting selectivity profiles.

Advanced Analytical Methodologies for Medinal Research

Chromatographic and Spectroscopic Techniques for Mechanistic Studies

The investigation into Medinal's mechanisms of action and metabolic fate in non-clinical research settings relies heavily on a combination of high-resolution separation and detection techniques. These methods allow for the precise identification of molecular structures and the characterization of complex interactions.

High-Resolution Mass Spectrometry for Metabolite Identification (excluding clinical metabolites)

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a cornerstone for identifying metabolites of this compound in in vitro research models. nih.gov Techniques like Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight (U-HPLC-Q/TOF) and Orbitrap-based mass spectrometry offer the high mass accuracy and resolution required to elucidate the elemental composition of unknown metabolites. nih.govnih.gov

In a typical research workflow, this compound is incubated with liver microsomes (e.g., human or rat) to simulate metabolic processes. nih.gov The resulting mixture is then analyzed by LC-HRMS. The high mass accuracy, often below 5 ppm, allows for the generation of precise elemental formulas for potential metabolites. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps to pinpoint the sites of metabolic transformation, such as hydroxylation or N-dealkylation. nih.gov For barbiturates like this compound, common metabolic pathways investigated in research settings include oxidation of the ethyl side chains. The identification of these metabolites is crucial for understanding the biotransformation pathways of the compound, separate from clinical metabolic profiling. nih.govrestek.com

Table 1: Hypothetical In Vitro Metabolites of this compound Identified by LC-HRMS

Putative Metabolite Molecular Formula Mass Shift from Parent Compound (Da) Proposed Transformation
Hydroxy-Medinal C8H12N2O4 +15.9949 Hydroxylation
N-de-ethyl-Medinal C6H8N2O3 -28.0313 N-de-ethylation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the interaction between this compound and its biological targets at an atomic level. nih.govosti.gov Techniques such as Chemical Shift Perturbation (CSP) mapping, using 2D ¹H-¹⁵N HSQC spectra, can identify the specific amino acid residues in a target protein that are involved in the binding event. nih.govnih.gov

When this compound binds to a target, such as a subunit of the GABA-A receptor, it induces changes in the chemical environment of nearby amino acids, leading to shifts in their corresponding peaks in the NMR spectrum. nih.gov By tracking these chemical shifts upon titration of this compound, researchers can map the binding site on the protein surface. nih.gov Furthermore, advanced NMR experiments like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can be used to identify which parts of the this compound molecule are in close contact with the target, providing insights into the ligand's binding epitope. semanticscholar.orgnih.gov These methods are particularly valuable for studying low-affinity interactions and for guiding the rational design of new molecules in a research context. nih.gov

Table 2: NMR Methods for this compound-Target Interaction Studies

NMR Technique Information Obtained Typical Application in this compound Research
Chemical Shift Perturbation (CSP) Identifies amino acids at the binding interface. nih.gov Mapping the this compound binding pocket on a receptor protein.
Saturation Transfer Difference (STD) Identifies parts of the ligand in proximity to the target. nih.gov Determining the binding epitope of this compound.

Advanced Chromatography for Purity and Isomer Separation in Research Samples

Ensuring the purity of this compound research samples is critical for the accuracy and reproducibility of experimental results. Advanced chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are the methods of choice for this purpose. ijsra.netnih.gov These methods can separate this compound from impurities, degradation products, and synthetic by-products with high resolution. researchgate.netnih.gov

For purity analysis, a reversed-phase HPLC method using a C18 column is commonly employed. nih.gov The separation is typically achieved using a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile, with UV detection at a specific wavelength (e.g., 214 nm). ijsra.netnih.gov This allows for the quantification of this compound and the detection of impurities at levels as low as 0.01%. nih.gov

Furthermore, this compound, like other 5,5-disubstituted barbiturates, can exist as stereoisomers if the substituents are different, though this compound itself (5,5-diethylbarbituric acid) is achiral. However, for related chiral barbiturates used in research, specialized chiral chromatography is necessary to separate the enantiomers. nih.gov Chiral stationary phases (CSPs) are used in both HPLC and Gas Chromatography (GC) to resolve enantiomers, which is essential as different enantiomers can exhibit distinct biological activities. ijsra.netnih.govmdpi.com

Biophysical Methods for this compound-Target Interaction Analysis

Biophysical techniques provide quantitative data on the energetics and kinetics of this compound's interactions with its biological targets. These methods are essential for a complete understanding of the binding mechanism.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com It is considered the gold standard for determining the complete thermodynamic profile of a molecular interaction in a single experiment. nih.govresearchgate.net ITC allows for the precise determination of the binding affinity (Kₐ or K₋), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). malvernpanalytical.comharvard.edu

In a typical ITC experiment for this compound, a solution of the compound is titrated into a sample cell containing the target protein. tainstruments.com The resulting heat changes are measured, yielding a binding isotherm. researchgate.net This isotherm can be analyzed to extract the thermodynamic parameters that govern the interaction. whiterose.ac.uk This information is invaluable for understanding the forces driving the binding, such as hydrogen bonding or hydrophobic interactions, and can be used to guide lead optimization in drug discovery research. nih.gov

Table 3: Thermodynamic Parameters from a Hypothetical ITC Experiment of this compound Binding to a Target

Parameter Symbol Value Unit Description
Association Constant Kₐ 2.5 x 10⁵ M⁻¹ Measure of binding affinity.
Dissociation Constant K₋ 4.0 µM Inverse of the association constant.
Enthalpy Change ΔH -8.5 kcal/mol Heat released or absorbed upon binding. harvard.edu
Entropy Change TΔS -1.2 kcal/mol Change in the system's disorder upon binding. harvard.edu

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. rouken.biobioradiations.com It provides detailed kinetic information by measuring the association rate constant (kₐ or k₋) and the dissociation rate constant (k₋ or k₋). nih.govcriver.com

In an SPR experiment, the target protein is typically immobilized on a sensor chip surface. washington.edu A solution containing this compound is then flowed over the surface. The binding of this compound to the immobilized target causes a change in the refractive index at the surface, which is detected and plotted as a sensorgram (response vs. time). bioradiations.comyoutube.com The association phase of the sensorgram provides the kₐ, while the dissociation phase (when flowing buffer without this compound) provides the k₋. nih.gov The equilibrium dissociation constant (K₋) can then be calculated as the ratio of k₋ to kₐ. This kinetic data is complementary to the thermodynamic data from ITC and provides a deeper understanding of the interaction dynamics. rouken.bionicoyalife.com

Table 4: Kinetic Parameters from a Hypothetical SPR Experiment of this compound Binding to a Target

Parameter Symbol Value Unit Description
Association Rate kₐ 1.2 x 10⁴ M⁻¹s⁻¹ Rate of complex formation. nih.gov
Dissociation Rate k₋ 4.8 x 10⁻² s⁻¹ Rate of complex decay. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Structural Elucidation of this compound-Target Complexes

The precise understanding of a drug's mechanism of action is fundamentally reliant on elucidating the three-dimensional structure of the drug bound to its biological target. springernature.comnih.gov X-ray crystallography and cryo-electron microscopy (cryo-EM) represent the two most powerful techniques in structural biology for providing atomic-level insights into these interactions, thereby guiding rational drug design and development. nih.gov

Historically, the molecular details of how barbiturates, including this compound (also known as barbital (B3395916) sodium), interact with their protein targets have been difficult to ascertain due to a lack of high-resolution structures for protein-barbiturate complexes in the Protein Data Bank. nih.govresearchgate.net This has been a significant barrier to fully understanding their modulatory effects on targets like the gamma-aminobutyric acid type A (GABA-A) receptor. news-medical.netnih.gov

X-ray Crystallography has been instrumental in revealing the binding modes of various small molecules. mdpi.com Although a structure for this compound itself complexed with its primary target is not available, research on other barbiturates with a surrogate protein, apoferritin, has provided critical insights. nih.gov Apoferritin has been validated as a suitable model because its single binding site recognizes diverse GABAergic anesthetic compounds with affinities that correlate well with their potencies, suggesting it shares key physicochemical features with clinically relevant targets like the GABA-A receptor. nih.gov

In a pivotal study, X-ray crystallography was used to determine the structures of apoferritin in complex with the barbiturates pentobarbital (B6593769) and thiopental (B1682321) to resolutions of 2.0 Å and 1.9 Å, respectively. nih.gov The study found that barbiturates bind within a cavity at the interface of two protomers. researchgate.net The electron density maps clearly indicated the presence of the barbiturate (B1230296) ligands, with the barbiturate ring being more tightly held than the alkyl side chains. nih.govresearchgate.net This structural data provides a detailed blueprint of the molecular interactions, such as potential electrostatic interactions between the barbiturate ring and specific amino acid residues like Arg-59. nih.gov

CompoundBinding Affinity (Kd, µM)Resolution (Å)Key Interaction Residues
Pentobarbital10–5002.0Arg-59
Thiopental10–5001.9Arg-59
Phenobarbital (B1680315)10–500Not DeterminedNot Determined

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique, particularly for large, complex, and flexible macromolecules like membrane proteins, which are often resistant to crystallization. creative-biostructure.comnih.gov Given that the primary target of this compound is the GABA-A receptor, a transmembrane ion channel, cryo-EM offers a promising avenue for structural elucidation in a near-native state. news-medical.netcreative-biostructure.comnih.gov The technique involves flash-freezing purified protein-ligand complexes in vitreous ice and imaging them with an electron microscope. uu.nl Computational averaging of thousands of individual particle images allows for the reconstruction of a high-resolution 3D map. nih.gov

Recent advancements have pushed the resolution of cryo-EM to near-atomic levels, making it possible to visualize bound small-molecule drugs and their interactions with the target protein. nih.gov While challenges remain for small proteins, the large size of the pentameric GABA-A receptor complex makes it an ideal candidate for cryo-EM studies. nih.govnih.gov This approach could reveal how this compound binding induces conformational changes in the receptor to potentiate the flow of chloride ions, providing a definitive structural basis for its mechanism of action. news-medical.netnih.gov

In Vitro and Cell-Based Assays for Mechanistic Investigations

Reporter Gene Assays for Signal Transduction Pathway Analysis

Reporter gene assays are versatile tools for investigating the regulation of gene expression and analyzing cellular signal transduction pathways. bmglabtech.comthermofisher.com These assays work by linking a specific regulatory DNA sequence (e.g., a promoter or response element) to a gene that encodes an easily measurable "reporter" protein, such as luciferase or green fluorescent protein (GFP). thermofisher.compromega.com When a signaling pathway is activated or inhibited, it alters the activity of transcription factors that bind to these regulatory sequences, leading to a corresponding change in the expression of the reporter gene. qiagen.com

In the context of this compound research, reporter gene assays can be employed to dissect the downstream consequences of its primary action on GABA-A receptors. The primary mechanism of this compound involves enhancing GABA-mediated chloride ion influx, which hyperpolarizes the neuron and inhibits its firing. news-medical.netpatsnap.com This change in neuronal activity and intracellular ion concentration can, in turn, trigger various intracellular signaling cascades that ultimately alter gene expression.

A hypothetical experimental setup could involve:

Construct Design: A reporter construct is created containing a response element for a transcription factor known to be sensitive to changes in neuronal activity or intracellular chloride/calcium levels, placed upstream of a luciferase gene.

Cell Transfection: Neuronal cells are transfected with this reporter construct.

Treatment: The cells are then treated with GABA, this compound, or a combination of both.

Measurement: The activity of the luciferase enzyme is measured using a luminometer. An increase or decrease in light output would indicate that this compound, by modulating the GABA-A receptor, has activated the signaling pathway controlling that specific transcription factor. promega.com

Dual-reporter systems, which include a second reporter gene driven by a constitutive promoter, are often used to normalize the results, accounting for variations in cell number or transfection efficiency. promega.com

Treatment ConditionHypothetical Luciferase Activity (Relative Light Units)Interpretation
Control (Vehicle)100 ± 10Basal signaling activity
GABA (1 µM)150 ± 15Activation of pathway by GABA
This compound (10 µM)110 ± 12Minimal effect on its own
GABA (1 µM) + this compound (10 µM)450 ± 30Potentiation of GABA-induced signaling

Enzyme Inhibition Assays for Kinetic Mechanism Determination

Research has identified rabbit-muscle creatine (B1669601) kinase (CK) as a molecular target for this compound (Sodium barbital). biocrick.com Creatine kinase is a vital enzyme for energy homeostasis in muscles. biocrick.com Kinetic studies were performed to elucidate the mechanism by which this compound inhibits its activity. The results indicated that this compound acts as a slow, reversible, non-complexing inhibitor of the enzyme. biocrick.com The inhibition could be completely reversed by dilution, confirming the reversible nature of the interaction. biocrick.com

Detailed kinetic analysis, using methods like the Lineweaver-Burk plot, helps to distinguish between different inhibition models. libretexts.orgslideshare.net For this compound's effect on creatine kinase, a kinetic model of the substrate reaction was used to determine the microscopic rate constants for the inhibitor's interaction with the free enzyme and the enzyme-substrate complexes. biocrick.com The analysis revealed that this compound likely competes with both of the enzyme's substrates, creatine and ATP, but predominantly with creatine. biocrick.com

Kinetic ParameterDescriptionFinding for this compound (Sodium Barbital) on Creatine Kinase
Inhibition TypeDescribes how the inhibitor binds to the enzymeReversible, Non-complexing
Binding MechanismDescribes the dynamics of the inhibitor interactionSlow reversible inactivation
Competitive ProfileIdentifies which substrate the inhibitor competes withCompetes with both creatine and ATP, primarily creatine

Live-Cell Imaging Techniques for Subcellular Localization Studies (mechanistic focus)

Live-cell imaging allows researchers to visualize cellular structures and processes in real-time, providing dynamic spatial and temporal information that is unattainable with fixed-cell methods. nih.gov These techniques are invaluable for mechanistic studies, as they can track the movement and localization of molecules, monitor cellular responses to stimuli, and reveal the dynamics of protein-protein interactions. nih.gov

To investigate the mechanism of this compound, live-cell imaging can be applied in several ways:

Direct Localization of the Compound: A fluorescently labeled analog of this compound could be synthesized. When introduced to live neurons, its movement across the cell membrane and potential accumulation in specific subcellular compartments (e.g., endoplasmic reticulum, mitochondria) could be tracked using confocal or super-resolution microscopy. researchgate.netresearchgate.net This would provide clues about its transport, metabolism, and potential off-target interaction sites.

Monitoring Downstream Cellular Events: More powerfully, live-cell imaging can visualize the direct consequences of this compound's action on its target. Since this compound potentiates GABA-A receptor function, leading to chloride ion influx, fluorescent ion indicators can be used to measure these changes in real-time. news-medical.net For example, cells loaded with a chloride-sensitive dye would exhibit a change in fluorescence upon treatment with GABA and this compound, allowing for a quantitative measurement of the drug's modulatory effect on channel function at the single-cell level.

Receptor Trafficking: The chronic effects of drugs can involve changes in the number and location of their target receptors. Live-cell imaging can be used to study the impact of long-term this compound exposure on GABA-A receptor dynamics. By tagging receptor subunits with fluorescent proteins (e.g., GFP), one can monitor processes like receptor insertion into the cell membrane, endocytosis, and recycling, which are key to understanding tolerance and dependence mechanisms. nih.gov Advanced techniques like super-resolution microscopy can even distinguish between different membrane domains, such as the nuclear envelope and the endoplasmic reticulum, allowing for highly precise localization studies. nih.govnih.gov

Imaging TechniqueProbe/TargetMechanistic Question Addressed
Confocal MicroscopyFluorescently-labeled this compound analogWhat is the subcellular distribution and accumulation of this compound?
Fluorescence MicroscopyChloride-sensitive fluorescent dyesHow does this compound modulate GABA-A receptor-mediated ion flux in real-time?
Super-Resolution MicroscopyGFP-tagged GABA-A receptor subunitsDoes this compound affect the density, clustering, or trafficking of its target receptor on the cell surface?
Total Internal Reflection Fluorescence (TIRF) MicroscopyFluorescently-tagged synaptic proteinsHow does this compound alter the composition of the postsynaptic density where GABA-A receptors are located?

Theoretical and Computational Studies of Medinal

Molecular Docking and Dynamics Simulations of Medinal

Molecular docking and dynamics simulations are pivotal in understanding how this compound interacts with its biological targets. These computational techniques predict the preferred binding orientation of a ligand to a receptor and simulate the dynamic behavior of the complex over time.

Molecular docking studies have been employed to predict the binding modes of this compound and its derivatives with various receptors. These studies calculate the binding affinity and visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

One study investigated the interaction of barbital (B3395916) and its charge-transfer (CT) complexes with serotonin (PDB: 6BQH) and dopamine (PDB: 6CM4) receptors. The results indicated that the CT complexes exhibited stronger binding affinities than barbital alone. For instance, the barbital-chloranilic acid (Bar-CLA) complex showed a theoretical binding energy of -8.2 kcal/mol with the serotonin receptor and -7.8 kcal/mol with the dopamine receptor, suggesting a more stable interaction compared to the parent drug. mdpi.com

Computational docking has also been used to explore the binding of barbiturates within the ion channel of nicotinic acetylcholine (B1216132) receptors (nAChR). Studies with photoreactive analogs of mephobarbital, a structurally related N-methylated barbiturate (B1230296), indicated that the molecule could dock within the Torpedo nAChR ion channel in two different orientations with similar energy levels. nih.gov This suggests that this compound might also bind at multiple sites or in various orientations within the channel pore.

Further research on barbiturate derivatives designed as urease inhibitors has utilized molecular docking to understand their mechanism of action. These studies revealed that the barbiturate moiety acts as a false substrate, interacting with key residues in the enzyme's active site. nih.govacs.org While not a direct study of this compound's primary targets, this work highlights the utility of docking in predicting how the barbiturate scaffold interacts with protein binding pockets.

Experimental validation from X-ray crystallography, such as the structures of pentobarbital (B6593769) and thiopental (B1682321) bound to apoferritin (a model protein for anesthetic binding), provides crucial reference points for these predictive models. plos.orgresearchgate.net These structures show that barbiturates bind in a cavity using a combination of polar and non-polar interactions, which aligns with the types of interactions predicted by docking simulations. researchgate.net

Interactive Data Table: Docking Scores of Barbital and its CT Complex

CompoundReceptorPDB IDBinding Energy (kcal/mol)
Barbital (Bar)Serotonin6BQH-6.9
Barbital (Bar)Dopamine6CM4-6.5
Bar-CLA ComplexSerotonin6BQH-8.2
Bar-CLA ComplexDopamine6CM4-7.8
Bar-DDQ ComplexSerotonin6BQH-7.5
Bar-DDQ ComplexDopamine6CM4-7.1

Data sourced from a molecular docking analysis of barbital and its charge-transfer (CT) complexes. mdpi.com

Molecular dynamics (MD) simulations provide a temporal dimension to the static pictures generated by molecular docking. These simulations model the movement of atoms and molecules over time, offering insights into the conformational flexibility of this compound and its stability within a binding site.

MD simulations of the barbital-chloranilic acid (Bar-CLA) complex docked with the serotonin receptor were run for 100 nanoseconds to evaluate its conformational space and stability. mdpi.com Such simulations can reveal how the ligand and receptor adapt to each other's presence, the stability of key hydrogen bonds, and the role of water molecules in mediating the interaction. The binding free energy of such complexes can be further refined using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). mdpi.com

While specific examples of large-scale virtual screening campaigns using this compound as a query molecule are not extensively documented, the principles of this technique are highly relevant. Virtual screening involves computationally screening vast libraries of chemical compounds to identify those that are likely to bind to a specific biological target. The docking protocols and validated binding modes for barbiturates serve as a foundation for such efforts. By understanding the key pharmacophoric features of this compound's interaction with its receptors, computational models can be built to search for new molecules that mimic these interactions, potentially leading to the discovery of novel sedatives, hypnotics, or anticonvulsants with improved properties.

Quantum Chemical Calculations for this compound Reactivity

Quantum chemical calculations delve into the electronic structure of molecules to explain their geometry, stability, and reactivity. These methods are essential for understanding the intrinsic properties of this compound that govern its biological activity.

Quantum chemical methods, such as Density Functional Theory (DFT), have been used to analyze the electronic properties of this compound and its complexes. For the barbital-chloranilic acid complex, DFT computations at the B3LYP/6-311G++ level were performed to determine its optimal geometry, molecular electrostatic potential (MEP), and the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule.

A comprehensive quantitative structure-activity relationship (QSAR) study on 48 barbiturates utilized the semiempirical molecular orbital method AM1 to optimize molecular structures and properties. nih.gov This study correlated these quantum mechanically derived properties with anticonvulsant activity. Furthermore, MEP maps were generated to visualize the electrostatic potential on the surface of the molecules. These maps help in identifying the regions of the molecule that are electron-rich (negative potential) or electron-poor (positive potential), which are crucial for recognizing and binding to complementary regions on a receptor. nih.gov

Data Table: Quantum Chemical Properties of a Barbital Complex

PropertyMethodValue/Description
Optimization LevelDFTB3LYP/6-311G++
HOMO EnergyDFTCalculated energy of the highest occupied molecular orbital
LUMO EnergyDFTCalculated energy of the lowest unoccupied molecular orbital
HOMO-LUMO GapDFTEnergy difference, indicative of chemical reactivity
Molecular Electrostatic PotentialQuantum MechanicsMaps show electron-rich areas around carbonyl oxygens and electron-poor areas near N-H groups, guiding receptor interaction predictions. nih.gov

The QSAR and MEP analyses of barbiturates provide a framework for predicting their reaction mechanisms in a biological context. The studies defined a "pharmacophore"—the essential three-dimensional arrangement of atoms or functional groups responsible for biological activity. nih.gov For anticonvulsant activity against subcutaneous metrazol-induced seizures, the pharmacophore was found to be highly dependent on lipophilicity and molecular geometry. In contrast, for activity against maximal electroshock-induced seizures, the topological and electronic properties of the barbiturate were more significant. nih.gov

By understanding the electronic structure and the pharmacophore, researchers can hypothesize how this compound interacts with its receptor at a subatomic level. The electron-rich carbonyl groups and the hydrogen-donating N-H moieties of the barbiturate ring are predicted to be key interaction points. researchgate.net Quantum chemical calculations can model the transition states of these interactions, providing insights into the energetics and feasibility of the binding process. This knowledge is instrumental in explaining why certain structural modifications to the barbiturate skeleton enhance or diminish its pharmacological effects.

Systems Biology Approaches to this compound Action

This compound, also known as barbital sodium, is the sodium salt of barbital. Barbital was one of the first commercially available barbiturates. europa.eu Although its use has largely been superseded by newer agents, understanding its biological actions through modern computational techniques provides valuable insights into the broader class of barbiturates. europa.eu Systems biology offers a holistic approach to unraveling the complex interactions of drugs like this compound within biological systems. By integrating various data sources and computational models, it is possible to move beyond a single-target view and appreciate the multifaceted effects of the compound.

Network Pharmacology for Polypharmacological Profiling

Network pharmacology is a powerful methodology that investigates the complex interactions between drug molecules, their protein targets, and the diseases they are used to treat. This approach is particularly well-suited for understanding the polypharmacological profile of this compound, which, like other barbiturates, exerts its effects through multiple molecular targets.

The primary mechanism of action for barbiturates is the potentiation of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the brain. news-medical.net this compound binds to the GABA-A receptor, a ligand-gated ion channel, at a site distinct from GABA itself. europa.eu This binding prolongs the opening of the chloride channel, leading to an influx of chloride ions, hyperpolarization of the neuronal membrane, and ultimately, central nervous system depression. news-medical.net

However, the effects of this compound are not limited to the GABA-A receptor. Network analysis can help identify and map other potential protein interactions. For instance, studies on the related barbiturate, phenobarbital (B1680315), show it is a potent inducer of various cytochrome P450 (CYP) enzymes, including CYP1A2, 2B6, 2C9, and 3A4/5. nih.gov This induction can alter the metabolism of numerous other drugs and endogenous compounds. Furthermore, research has identified that sodium barbital can act as a slow, reversible inactivator of rabbit-muscle creatine (B1669601) kinase (CK), an enzyme crucial for energy homeostasis in muscles, suggesting CK as another potential in-vivo target. nih.gov

A network pharmacology approach would construct a comprehensive map of these interactions. This "drug-target-pathway" network would visualize how this compound's binding to multiple targets, such as the GABA-A receptor and creatine kinase, can influence a variety of signaling pathways beyond simple sedation.

Table 1: Potential Protein Targets of this compound (Barbital Sodium) for Network Pharmacology Analysis

Target Protein Primary Function Known Interaction Potential Downstream Effect
GABA-A Receptor Inhibitory neurotransmission Allosteric modulator CNS depression, sedation europa.eunews-medical.net
Creatine Kinase (CK) Muscle energy homeostasis Slow reversible inactivator Altered muscle energy metabolism nih.gov
Cytochrome P450 Enzymes (e.g., CYP2B family) Xenobiotic metabolism Enzyme induction (inferred from related barbiturates) Altered metabolism of other drugs and endogenous substances nih.govnih.gov

Integration of Omics Data for Mechanistic Pathway Mapping

The integration of "omics" data—such as transcriptomics, proteomics, and metabolomics—provides a comprehensive, data-driven view of the molecular changes induced by this compound exposure. This approach allows for the mapping of mechanistic pathways without preconceived hypotheses.

Transcriptomics: Transcriptomic studies analyze the complete set of RNA transcripts in a cell or organism. Research on the related barbiturate, phenobarbital, has shown that exposure can cause broad changes to the transcriptomic profile in the brain. pharmrxiv.de In a study on neonatal rats, a single dose of phenobarbital resulted in 124 differentially expressed transcripts in the hippocampus. pharmrxiv.denih.gov These changes included the downregulation of markers for GABAergic neurons and oligodendrocytes and the upregulation of markers for activated microglia and astrocytes, suggesting widespread effects on multiple cell types that could link acute drug administration to lasting changes in the brain. pharmrxiv.denih.gov

Proteomics: Proteomics involves the large-scale study of proteins. A global proteomics analysis of rat livers exposed to phenobarbital identified significant changes in protein expression associated with xenobiotic metabolism and cell cycle activity. nih.gov Of 3,342 proteins identified, 121 were significantly increased and 127 were decreased. nih.gov The most dramatic change was a 167-fold increase in cytochrome P450 2B2, confirming the profound effect of barbiturates on metabolic enzyme systems. nih.gov Such studies help map how this compound might alter cellular functions and biological processes at the protein level.

Metabolomics: Metabolomics is the study of small molecules, or metabolites, within cells, tissues, or organisms. It provides a functional readout of the physiological state. nih.gov Studies in dogs treated with phenobarbital using nuclear magnetic resonance (NMR) metabolomics revealed multiple changes in circulating metabolites associated with liver and central nervous system function, as well as inflammatory processes. helsinki.fi Similarly, gas chromatography-mass spectrometry (GCMS) metabolomic analysis of tissues from rats euthanized with a barbiturate found altered metabolism of the drug itself in diseased kidney and liver tissue, indicating that the physiological state of the organism can, in turn, affect the drug's metabolic pathway. spectralworks.com

By integrating these omics datasets, researchers can construct detailed mechanistic maps. For example, a transcriptomic upregulation of a specific metabolic enzyme gene, confirmed by proteomic data showing an increase in the corresponding protein, and coupled with metabolomic data showing a change in the enzyme's substrate or product, would provide strong, multi-layered evidence for the perturbation of that specific metabolic pathway by this compound.

Table 2: Illustrative Omics Findings from Barbiturate Exposure Studies

Omics Type Model System Key Finding Implication for Mechanistic Pathway Mapping
Transcriptomics Neonatal Rat Hippocampus (Phenobarbital) 124 differentially expressed transcripts, including altered markers for neurons, oligodendrocytes, and microglia. pharmrxiv.denih.gov Maps drug effects across multiple brain cell types and neurodevelopmental pathways.
Proteomics Rat Liver (Phenobarbital) 248 proteins with significantly altered expression; 167-fold increase in CYP2B2. nih.gov Identifies specific protein networks involved in drug metabolism and cellular response to xenobiotics.

| Metabolomics | Dogs (Phenobarbital) | Alterations in serum metabolites related to liver function, CNS function, and inflammation. helsinki.fi | Provides a functional readout of systemic metabolic changes and downstream physiological effects. |

Predictive Modeling of Biological Responses to this compound (mechanistic, not clinical)

Predictive modeling uses computational algorithms and mathematical models to forecast the biological activity and mechanistic interactions of a compound. These models are crucial for understanding structure-activity relationships and predicting how a molecule like this compound will behave in a biological system.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. For barbiturates, QSAR studies have established key structural requirements for their sedative action. cutm.ac.in For instance, both hydrogen atoms at the 5th position of the barbituric acid core must be replaced by other groups (like the two ethyl groups in this compound/barbital). cutm.ac.in This prevents tautomerization to a highly acidic form that cannot effectively cross the blood-brain barrier. cutm.ac.in QSAR models can also predict properties like the duration of action; the presence of short alkyl chains at the 5th position, as in barbital, is associated with resistance to oxidation and a longer duration of action. cutm.ac.in

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular docking studies are used to model the interaction of this compound with its primary target, the GABA-A receptor. nih.gov These models help visualize how the molecule fits into its binding pocket on the receptor protein. nih.gov Docking simulations can also be used to explore interactions with other potential targets. A recent study used molecular docking to analyze the binding of barbital to neurotransmitter receptors like dopamine and serotonin receptors, providing theoretical binding energies that can guide further investigation into its polypharmacology. mdpi.com The results showed that complexes of barbital had higher potential binding energy than the barbital molecule alone at both receptors. mdpi.com

Mechanistic Systems Models: More complex mechanistic models can simulate the dynamic biological responses to a drug. For example, pharmacokinetic-pharmacodynamic (PK/PD) models can be used to describe the relationship between drug concentration and its effect on a biological system over time. nih.gov While many such models focus on clinical outcomes, mechanistic versions can be developed to predict cellular-level responses. For instance, a model could simulate the effect of increasing this compound concentrations on the percentage of open GABA-A channels and the resulting change in neuronal membrane potential, providing a quantitative prediction of its inhibitory action at a cellular level.

These predictive models, built on fundamental biophysical and biochemical principles, are essential tools for dissecting the mechanistic basis of this compound's action and for predicting the biological consequences of structural modifications to the molecule.

Comparative Pharmacological Studies of Medinal

Mechanistic Comparison with Analogous Compounds

Barbiturates, including Medinal, exert their primary effects by interacting with the GABA-A receptor, a ligand-gated ion channel that mediates inhibitory neurotransmission in the CNS. patsnap.comuobabylon.edu.iqworldofmolecules.com This interaction enhances the effects of GABA, leading to an influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a decrease in neuronal excitability. uobabylon.edu.iqthermofisher.comresearchgate.net While allosteric modulators of the GABA-A receptor, barbiturates bind to a distinct site on the receptor that is different from the binding sites for GABA and benzodiazepines. patsnap.comuobabylon.edu.iqworldofmolecules.comeuropa.eu

Differential Receptor Binding Profiles with Other Barbiturates

The binding profiles of different barbiturates to the GABA-A receptor can vary, contributing to their distinct pharmacological properties. This compound, like other barbiturates, increases the duration that the chloride ion channel remains open when GABA is bound to the receptor. patsnap.com This contrasts with benzodiazepines, which primarily increase the frequency of chloride channel opening. thermofisher.com

Differences in the chemical structure of barbiturates, particularly the substituents at the C5 position of the barbituric acid ring, influence their lipid solubility and their interaction with the GABA-A receptor complex. researchgate.net These structural variations can lead to differing affinities for the barbiturate (B1230296) binding site on the receptor, as well as variations in their ability to potentiate GABAergic currents. While specific detailed data on the differential receptor binding profiles of this compound compared to a wide range of other barbiturates were not extensively found in the search results, the general principle is that structural differences among barbiturates lead to variations in their interaction with the GABA-A receptor complex, affecting the duration and magnitude of channel opening.

Comparative Analysis of Molecular Interaction Fingerprints

Molecular interaction fingerprints are computational representations that capture the key interactions between a molecule and its target or environment. These fingerprints can be used to compare the binding modes and interaction patterns of different compounds. mdpi.comacs.orgfrontiersin.orgresearchgate.net

Contrast in Signal Transduction Modulation Pathways

Beyond their direct modulation of the GABA-A receptor, barbiturates may also influence other signal transduction pathways, although their primary mechanism is centered on GABAergic neurotransmission. The search results primarily highlight the GABA-A receptor as the principal target. patsnap.comuobabylon.edu.iqworldofmolecules.comeuropa.eu

Methodological Advances in Comparative Pharmacological Research

Advances in pharmacological research methodologies have significantly enhanced the ability to conduct comparative studies of compounds like this compound and its analogues. These advances include sophisticated analytical techniques and computational approaches.

Development of Standardized In Vitro Comparative Assays

The development of standardized in vitro assays is crucial for conducting reliable comparative pharmacological studies. These assays allow for controlled evaluation of drug effects on specific molecular targets and cellular processes.

For barbiturates, standardized in vitro assays are used to study their interactions with the GABA-A receptor and their effects on chloride channel function. Immunoassay techniques, such as enzyme immunoassay (EIA) and fluorescence polarization immunoassay (FPIA), are used for the detection and quantification of barbiturates in biological specimens, which can be relevant for pharmacokinetic and pharmacodynamic studies that inform comparative analyses. thermofisher.comunodc.org More detailed mechanistic studies often employ electrophysiological techniques to directly measure the effects of barbiturates on GABA-A receptor-mediated chloride currents.

The development of standardized protocols for these assays ensures consistency and comparability of results across different laboratories and studies. While the search results did not specifically detail the development of new standardized in vitro comparative assays for this compound, they highlight the existence and use of standardized immunoassay and chromatographic methods for barbiturate detection and analysis, which are foundational for comparative pharmacological research in this class of compounds. thermofisher.comunodc.orgpsu.edu Furthermore, in vitro assays are used to evaluate the effects of compounds on various biological targets and pathways, as seen in studies on thyroid toxicity and complement system modulation, indicating the broader application of such methods in comparative pharmacology. altex.orgaai.org

Compound Table

Compound NamePubChem CID
This compound (Barbital)2294 nih.gov
Barbital (B3395916) Sodium23681217 nih.gov
Phenobarbital (B1680315)4763 wikipedia.org
Amobarbital2164 nih.gov
Amobarbital Sodium23689390 nih.gov
Methylphenobarbital8271 wikipedia.org
Tetrabarbital101534 wikipedia.org
Barbituric Acid69860 fishersci.se, 51381221 fishersci.com
BarbiturateReceptor Binding Affinity (e.g., IC50)Effect on Chloride Channel Opening (Duration/Frequency)Influence on AMPA Receptors
This compoundData Not Specifically FoundPrimarily increases duration patsnap.comBlocks at higher concentrations uobabylon.edu.iqworldofmolecules.com
PhenobarbitalData Not Specifically FoundPrimarily increases durationBlocks at higher concentrations uobabylon.edu.iqworldofmolecules.com
AmobarbitalData Not Specifically FoundPrimarily increases durationBlocks at higher concentrations
(Other Barbiturates)Varies depending on structure researchgate.netPrimarily increases duration uobabylon.edu.iqBlocks at higher concentrations uobabylon.edu.iqworldofmolecules.com

Evolution of Pharmacological Paradigms Influenced by this compound Comparatives

The study of barbital and its successors significantly influenced the evolution of pharmacological paradigms, particularly in the understanding of central nervous system depression and the role of neurotransmitter systems.

Refinement of General Anesthetic Mechanisms through this compound Research

While not a primary general anesthetic itself in modern practice, the early research into the sedative and hypnotic properties of barbital and other barbiturates contributed to the understanding of how drugs can induce states of central nervous system depression, which is fundamental to general anesthesia nih.govnews-medical.net. The observation that barbiturates could produce effects ranging from mild sedation to deep coma in a dose-dependent manner provided early insights into the concept of anesthetic depth acnp.org.

Research on barbiturates helped establish the importance of lipid solubility in determining the potency and speed of onset of anesthetic agents, although the relationship is complex and influenced by other factors like ionization and distribution scispace.com. Comparative studies of barbiturates with varying lipid solubilities, including barbital, contributed to this understanding scispace.com.

Furthermore, the investigation into the molecular targets of barbiturates, particularly their interaction with ligand-gated ion channels, laid groundwork for understanding the mechanisms of other general anesthetics. Although initial research into the precise binding sites was challenging, later studies using techniques like X-ray crystallography and computational simulations have provided more detailed insights into how barbiturates bind to targets like the GABAA receptor and nicotinic acetylcholine (B1216132) receptors asbmb.orgnih.govmdpi.com. This research, while extending beyond the initial studies of barbital, built upon the foundational understanding of CNS depression provided by early barbiturate research.

Insights into Neurotransmitter Systems from this compound Analog Studies

Studies involving barbital and its analogs have provided significant insights into the function of neurotransmitter systems, most notably the GABAergic system. The discovery that barbiturates potentiate GABAergic transmission was a pivotal moment in understanding inhibitory neurotransmission in the brain wikipedia.orgrxlist.com. Early electrophysiological studies demonstrated that barbiturates enhanced the effects of GABA and could even mimic GABA's effects at higher concentrations scispace.comannualreviews.org.

Structure-activity relationship (SAR) studies with various barbiturate analogs, including comparisons to barbital, helped to delineate which structural features were important for their pharmacological effects and their interaction with the GABAA receptor mdpi.comannualreviews.orgnih.gov. These studies revealed that modifications to the substituents at the C-5 position of the barbituric acid ring significantly influenced the potency and type of pharmacological activity (e.g., anesthetic vs. anticonvulsant) mdpi.comannualreviews.orgnih.gov.

Epistemological Considerations and Future Research Paradigms for Medinal

Methodological Challenges and Limitations in Medinal Research

The study of this compound (the sodium salt of barbital), particularly in the early 20th century, was beset by a number of methodological challenges and limitations inherent to the scientific standards of the era. These challenges influenced the interpretation of its therapeutic effects and biological mechanisms. A retrospective analysis of early research on this compound reveals issues with reproducibility, difficulties in understanding its complex interactions within the body, and a lack of the rigorous experimental controls that are now standard in pharmacological research.

Reproducibility Issues in Early this compound Studies

Early 20th-century psychopharmacology, the period during which this compound was introduced and widely used, was not characterized by the stringent experimental standards of modern research. nih.govescholarship.orgnih.gov The concept of reproducibility, a cornerstone of contemporary scientific inquiry, was not as formalized. Consequently, many early studies on this compound and other sedatives suffered from a lack of detailed methodological reporting, making it difficult for subsequent researchers to replicate the findings precisely.

Several factors contributed to these reproducibility challenges:

Lack of Standardized Protocols: Research protocols were often loosely defined, leading to significant variability in how studies were conducted. This included variations in the patient populations studied, the environments in which the drug was administered, and the methods used to assess its effects.

Subjective Outcome Measures: The evaluation of this compound's efficacy often relied on subjective and qualitative assessments by clinicians rather than standardized, validated rating scales. researchgate.net Descriptions of patient improvement were common, but these were not always supported by objective, quantifiable data.

Purity and Formulation of Compounds: The purity and consistency of chemical compounds, including this compound, could vary between different sources and batches. These inconsistencies could have led to different clinical effects and contributed to a lack of reproducibility in research findings.

While direct case studies detailing the failure to reproduce specific early this compound experiments are scarce in historical records, the broader context of early 20th-century medical research suggests that such issues were likely prevalent. researchgate.net The emphasis was often on clinical observation and individual case reports rather than on the large, controlled, and replicable trials that are now the gold standard. nih.gov

Challenges in Deconvoluting Complex Biological Interactions

The intricate nature of the central nervous system (CNS) posed a significant hurdle to early researchers attempting to understand this compound's mechanism of action. nih.gov While it was observed to be a CNS depressant, the specific molecular targets and the cascade of biological events it triggered were largely unknown. oup.com The complexity of the brain and its myriad of neuronal pathways made it exceedingly difficult to isolate the precise effects of the drug.

Key challenges in this area included:

Limited Understanding of Neurobiology: In the early 20th century, the understanding of neurotransmitters, receptors, and synaptic transmission was in its infancy. nih.gov The identification of the gamma-aminobutyric acid (GABA) receptor, the primary target of barbiturates, would not occur until much later. This lack of fundamental knowledge made it impossible to fully deconvolute the biological interactions of this compound.

In Vivo Complexity: The effects of this compound in a living organism are the result of a complex interplay between the drug and various physiological systems. Early research methodologies lacked the sophistication to differentiate between the primary pharmacological effects of the drug and its secondary or downstream consequences.

Drug Metabolism and Pharmacokinetics: The processes of absorption, distribution, metabolism, and excretion of this compound were not well understood. This made it challenging to correlate the administered dose with the concentration of the drug at its site of action in the brain, further complicating the interpretation of its biological effects.

The following table illustrates the hierarchical nature of the challenges in understanding this compound's biological interactions, from the molecular to the systemic level:

Level of Biological OrganizationChallenges in Early this compound Research
MolecularUnknown specific receptor targets and intracellular signaling pathways.
CellularDifficulty in observing the direct effects on neuronal excitability and communication.
SystemsInability to trace the drug's impact on specific neural circuits and brain regions.
OrganismalChallenges in separating the desired therapeutic effects from side effects and understanding individual patient variability.

Development of More Rigorous Experimental Controls and Design

A significant limitation of early this compound research was the absence of rigorous experimental controls. nih.gov The concept of the randomized controlled trial (RCT), which is now fundamental to clinical research, was not yet established. Early studies often lacked control groups, making it difficult to distinguish the pharmacological effects of this compound from placebo effects or the natural course of an illness.

The evolution of more rigorous experimental designs has been crucial in providing a more accurate understanding of drugs like this compound. Key developments include:

Introduction of Placebo Controls: The use of an inert substance (a placebo) as a control allows researchers to differentiate the true pharmacological effects of a drug from the psychological effects of receiving a treatment.

Randomization and Blinding: Randomly assigning participants to either the treatment or control group helps to minimize bias. Blinding, where either the participants (single-blind) or both the participants and the researchers (double-blind) are unaware of who is receiving the active drug, further reduces the potential for bias in the results.

Standardized and Validated Outcome Measures: The development of standardized and validated scales for assessing symptoms and outcomes has allowed for more objective and reliable measurement of a drug's efficacy.

The following table provides a comparison of the characteristics of early this compound studies with modern pharmacological research, highlighting the advancements in experimental design:

Research CharacteristicEarly this compound Studies (Early 20th Century)Modern Pharmacological Research
Control GroupOften absent or not systematically used.Standard use of placebo or active comparator control groups.
Participant AllocationNon-randomized, often based on clinical judgment.Randomized allocation to treatment and control groups.
BlindingTypically unblinded.Common use of single-blind or double-blind procedures.
Outcome AssessmentSubjective, based on clinician observation.Use of standardized, validated, and objective outcome measures.
Statistical AnalysisBasic or descriptive statistics, if any.Rigorous statistical analysis to determine significance and effect size.

Interdisciplinary Approaches in Contemporary this compound Research

Contemporary research into historical drugs like this compound benefits greatly from interdisciplinary approaches that were not available to early 20th-century scientists. The integration of chemistry, biology, and computational science, along with the ability to re-examine historical data through the lens of modern analytical techniques, offers new paradigms for understanding the pharmacological properties and historical impact of such compounds.

Integration of Chemistry, Biology, and Computational Science

The modern drug discovery and development pipeline is a testament to the power of interdisciplinary collaboration. lis.academy By combining the expertise of chemists, biologists, and computational scientists, researchers can now investigate the properties of molecules like this compound with a level of detail that was previously unimaginable.

Chemistry: Advances in analytical chemistry allow for the precise characterization of the structure and purity of historical samples of this compound, if available. Synthetic chemistry can produce highly pure this compound and its derivatives for use in modern experimental systems, ensuring consistency and reproducibility.

Biology: Modern biological techniques, such as in vitro assays using cloned receptors and cell lines, can elucidate the specific molecular targets of this compound and its effects on cellular function. nih.gov Animal models, while still presenting challenges in translating findings to humans, are far more sophisticated and allow for a more detailed investigation of the drug's effects on the CNS.

Computational Science: Computational modeling and simulation have become invaluable tools in pharmacology. herbalhistory.org Techniques such as molecular docking can predict how this compound binds to its receptor targets at the atomic level. Quantitative structure-activity relationship (QSAR) studies can help to understand how the chemical structure of this compound relates to its biological activity.

This integrated approach allows for a more holistic understanding of a drug's properties, from its fundamental chemical characteristics to its complex interactions within a biological system.

Bridging Historical Data with Modern Analytical Capabilities

The wealth of historical clinical data and observations on this compound, though lacking the rigor of modern studies, represents a valuable resource. cambridge.org When approached critically, this historical information can be re-analyzed and re-contextualized using modern analytical and computational methods.

Text Mining and Natural Language Processing: Advanced computational techniques can be used to systematically analyze historical medical literature, case reports, and clinical records related to this compound. This can help to identify patterns in its use, reported effects, and adverse events that may not have been apparent to the original authors.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: By applying modern PK/PD modeling principles to historical data on dosing and observed effects, it may be possible to retrospectively estimate the pharmacokinetic properties of this compound and the relationship between drug concentration and clinical response.

Re-evaluation in the Context of Modern Neuroscience: Historical descriptions of this compound's effects can be re-interpreted in light of our current understanding of neurobiology and the pathophysiology of the conditions it was used to treat. This can provide new insights into both the drug's mechanism of action and the nature of the disorders themselves.

The process of bridging historical data with modern capabilities involves a critical and careful approach to account for the limitations and biases of the original sources. cambridge.org However, this interdisciplinary endeavor holds the potential to unlock new knowledge from historical pharmacological research and to better understand the evolution of psychopharmacology.

Emerging Research Directions for this compound and Related Scaffolds

The historical compound this compound (barbital) and its related barbiturate (B1230296) scaffolds, while largely superseded in clinical practice, are subjects of renewed interest in fundamental neuroscience. Modern research paradigms are leveraging advanced tools to explore their mechanisms beyond classical understanding, opening new avenues for both therapeutic innovation and basic neurobiological discovery.

Investigation of Novel Molecular Targets Beyond Classical Receptors

For decades, the primary mechanism of action for this compound and other barbiturates was understood to be the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This interaction enhances the receptor's response to GABA, prolonging the opening of the associated chloride channel, which leads to hyperpolarization of the neuron and central nervous system depression. nih.gov While this remains the principal mechanism, emerging research has identified several non-GABAergic targets that may contribute to the diverse effects of barbiturates.

Table 1: Comparison of Classical and Emerging Molecular Targets for this compound (Barbital)

Target TypeSpecific TargetPrimary Effect of Interaction
Classical GABA-A ReceptorPositive allosteric modulation, prolonging chloride channel opening.
Emerging AMPA/Kainate ReceptorsAntagonism/blockade of excitatory neurotransmission.
Emerging P/Q-type Calcium ChannelsInhibition, leading to reduced presynaptic glutamate (B1630785) release.
Investigational CholinesterasesInhibition by novel synthetic barbiturate derivatives.

Application of Advanced Biotechnologies (e.g., optogenetics, single-cell analysis) to Study this compound's Fundamental Interactions

The application of cutting-edge biotechnologies offers unprecedented opportunities to dissect the precise neural circuit and cell-type-specific effects of this compound. Optogenetics, a technique that uses light to control genetically modified neurons, allows researchers to activate or inhibit specific neural populations with millisecond precision. fda.govbohrium.com While direct optogenetic studies involving this compound are not yet prevalent, the methodology provides a powerful framework. For instance, researchers could use optogenetics to activate a specific neuronal pathway and then apply this compound to observe how it modulates the activity of downstream, synaptically-connected cells. This would allow for a precise mapping of the compound's influence on complex brain circuits beyond its general sedative effects. fda.gov

Furthermore, single-cell analysis techniques, such as single-nucleus RNA sequencing (snRNA-seq), are revolutionizing the understanding of receptor diversity. It is known that GABA-A receptors are pentameric structures composed of various subunits (e.g., α, β, γ). nih.gov The specific combination of these subunits determines the receptor's pharmacological properties, including its sensitivity to modulators like barbiturates. claspp.org Single-cell analysis can create detailed maps of which specific GABA-A receptor subunit combinations are expressed in different types of neurons (e.g., cortical interneurons vs. pyramidal cells). By correlating this expression data with the observed physiological effects of this compound, researchers can pinpoint which specific receptor isoforms are most critical to its mechanism of action in distinct brain regions and cell populations. nih.gov

Development of this compound as a Mechanistic Probe for Fundamental Neurobiological Research

Given its well-characterized primary mechanism of action at the GABA-A receptor, this compound can serve as a valuable mechanistic probe for basic neuroscience research. As a "classic" CNS depressant, its effects can be used as a benchmark against which the mechanisms of novel therapeutic agents are compared. By understanding how this compound perturbs neural circuits, researchers can gain insights into the fundamental roles of GABAergic inhibition in processes like sleep, memory consolidation, and seizure propagation.

Its relatively simple and potent action on a specific aspect of synaptic transmission—the duration of inhibitory postsynaptic currents—makes it a useful tool for testing computational models of neural networks. By applying this compound to brain slice preparations or in vivo models, scientists can systematically alter the strength of inhibition and observe the resulting changes in network dynamics, helping to validate or refine theories of brain function.

Societal and Academic Impact of this compound Research Beyond Clinical Application

The history of this compound and other barbiturates extends far beyond their clinical utility, leaving a lasting legacy on public policy, research funding, and the conceptual frameworks of drug development.

Influence on Scientific Policy and Research Funding Methodologies

The widespread use of barbiturates in the mid-20th century, followed by the recognition of their narrow therapeutic index, high potential for addiction, and lethality in overdose, was a significant driver of change in drug regulation. therecoveryvillage.comnih.gov These public health crises highlighted the inadequacy of existing laws, which did not mandate pre-market safety testing. The tragic consequences of other unsafe drugs from that era, combined with issues surrounding barbiturates, were instrumental in the passage of the landmark Federal Food, Drug, and Cosmetic (FDC) Act of 1938 in the United States. fda.gov This legislation, for the first time, required that new drugs demonstrate safety before being marketed.

Furthermore, the illegal sale and diversion of barbiturates led to court rulings that expanded the FDA's jurisdiction to retail pharmacies and helped solidify the legal distinction between prescription-only and over-the-counter medications, a concept formalized in the 1951 Durham-Humphrey Amendment. fda.gov This regulatory framework, born from the challenges posed by early drugs like this compound, now governs all pharmaceutical development. In terms of research funding, the societal impact of barbiturate addiction influenced the priorities of institutions like the National Institute on Drug Abuse (NIDA). Funding has increasingly shifted toward understanding the fundamental neurobiology of addiction, focusing on the specific neural circuits and molecular pathways involved, a move away from simply characterizing the effects of broad-acting sedatives. nih.govwikipedia.org

Contribution to the Conceptual Understanding of Drug Development Pipelines

The trajectory of this compound—from its introduction as a revolutionary hypnotic to its eventual replacement by safer alternatives like benzodiazepines—serves as a critical case study in the evolution of the drug development pipeline. The experience with barbiturates fundamentally shaped the modern concept of the therapeutic index and the importance of target specificity in drug design.

This compound's development emerged from an era of phenotypic screening, where compounds were tested for a desired physiological effect (e.g., sedation) without a full understanding of their molecular mechanism. The subsequent discovery of its significant risks underscored the limitations of this approach. The development of benzodiazepines, which also modulate the GABA-A receptor but at a different site and with a ceiling effect on their action, represented a paradigm shift. It demonstrated the value of seeking compounds with more nuanced mechanisms and improved safety profiles, even within the same general biological system. This historical lesson has profoundly influenced modern drug discovery, which now heavily emphasizes target-based design, detailed molecular understanding, and rigorous preclinical safety pharmacology to identify and eliminate compounds with a high potential for off-target effects or toxicity early in the development process.

Table 2: Comparison of Drug Development Paradigms

FeatureThis compound-Era Paradigm (Early 20th Century)Modern Paradigm
Primary Screening Method Phenotypic screening (observing physiological effects).Target-based screening (designing molecules for a specific receptor/enzyme).
Mechanism of Action Often poorly understood at the time of discovery.A primary focus of early-stage research and development.
Key Success Metric Efficacy for the desired clinical effect.A balance of high efficacy, target specificity, and a wide therapeutic index.
Regulatory Requirement Minimal; proof of safety not required pre-market initially.Rigorous pre-clinical and clinical trials to prove both safety and efficacy.

The study of the chemical compound this compound, the sodium salt of barbital (B3395916), offers a compelling lens through which to examine the evolution of pharmacological thought. Its history tracks the progression of medical epistemology from empirical observation to a nuanced, molecular-level understanding of drug action. Initially lauded as a groundbreaking hypnotic, the journey of this compound and its parent compound, barbital, reflects the broader shifts in scientific methodology, from early synthesis and phenotypic screening to modern structure-activity relationship (SAR) analysis and receptor theory.

The discovery of barbital in 1903 by Emil Fischer and Joseph von Mering, and its subsequent marketing as Veronal, with its sodium salt this compound being introduced for better solubility, marked a significant moment in medicinal chemistry. researchgate.netwikipedia.org At the time, the epistemological framework for understanding its sedative effects was largely descriptive. The prevailing scientific paradigm relied on observing the physiological outcomes of administering a substance—in this case, the induction of sleep. nih.gov The initial understanding was not based on a known biological target but on the tangible and repeatable effect it produced, a common approach in the early 20th century. nih.gov

Over the decades, as the field of pharmacology matured, so too did the scientific community's comprehension of this compound's mechanism of action. The initial broad classification of this compound as a central nervous system depressant gave way to a more refined understanding of its interaction with specific neurotransmitter systems. europa.eu A pivotal shift occurred with the growing understanding of the role of gamma-aminobutyric acid (GABA) as the primary inhibitory neurotransmitter in the brain. patsnap.com It was eventually elucidated that barbiturates, including barbital, exert their effects by binding to the GABA-A receptor, a ligand-gated ion channel. patsnap.comdrugbank.com This interaction potentiates the effect of GABA, increasing the duration of chloride channel opening, which leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. drugbank.com This evolution in understanding—from a "sleep-inducing substance" to a "positive allosteric modulator of the GABA-A receptor"—epitomizes the epistemological shift in pharmacology toward a molecular and mechanistic basis for drug action. patsnap.comnih.gov

The trajectory of this compound also highlights the changing paradigms in drug safety and development. The initial enthusiasm for barbiturates was tempered by the growing awareness of their narrow therapeutic index, potential for dependence, and the severity of overdose. nih.govnih.gov This led to their gradual replacement by newer classes of drugs, most notably benzodiazepines, which were perceived to have a more favorable safety profile. nih.govyoutube.com This transition reflects a paradigm shift in drug development, where safety and a deeper understanding of potential for harm became as critical as efficacy.

Future Research Paradigms

While this compound itself is now largely of historical interest, the barbiturate scaffold continues to be a subject of research, illustrating a modern paradigm of revisiting historical chemical structures with new scientific tools and for novel therapeutic applications. Current research is not focused on rediscovering this compound's hypnotic effects but rather on leveraging its chemical structure to develop new agents with different biological activities.

One promising research avenue involves the synthesis of novel barbiturate derivatives to target a range of diseases. researchgate.netnih.gov Scientists are exploring modifications of the barbiturate core to create compounds with anti-inflammatory, antimicrobial, and even anticancer properties. researchgate.netnih.govmdpi.com For instance, recent studies have investigated barbiturate derivatives as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenases, which are involved in inflammatory pathways. nih.gov This represents a paradigm of drug repurposing and scaffold hopping, where a known chemical structure is used as a starting point for the development of drugs with entirely new therapeutic indications.

Furthermore, the barbiturate structure is being used in the design of agents targeting neurodegenerative diseases. Research into barbiturate–sulfonate hybrids has shown potential for the inhibition of cholinesterases, enzymes implicated in Alzheimer's disease. oup.com This work exemplifies a shift towards designing multi-target agents, where a single molecule is intended to interact with multiple biological targets to achieve a therapeutic effect. researchgate.net

Computational modeling and structural biology represent another key future research paradigm. Modern techniques such as X-ray crystallography and computational docking are being used to precisely map the interaction of barbiturates with their binding sites on receptors like the GABA-A receptor. asbmb.orgnih.gov This detailed structural information allows for the rational design of new molecules with improved selectivity and fewer side effects. asbmb.orgnih.gov This is a significant departure from the earlier, more trial-and-error approach to drug discovery that characterized the era of this compound's development.

Pedagogical Significance of this compound in Pharmacology Education

This compound, and the broader class of barbiturates, hold significant pedagogical value in the education of pharmacology students. As a historical drug, it serves as an excellent case study to illustrate fundamental pharmacological principles, the evolution of the field, and the importance of the structure-activity relationship (SAR).

One of the primary pedagogical applications of this compound is in teaching the principles of pharmacokinetics and pharmacodynamics. Its mechanism of action on the GABA-A receptor provides a concrete example of allosteric modulation and its impact on neuronal signaling. sketchy.com Educators can use the difference between barbiturates (which increase the duration of channel opening) and benzodiazepines (which increase the frequency of channel opening) to explain the nuances of receptor modulation and how these differences can translate to different clinical profiles. youtube.com

The study of barbiturates is also instrumental in teaching the concept of enzyme induction. Phenobarbital (B1680315), a close relative of barbital, is a classic inducer of cytochrome P450 enzymes in the liver. nih.govmdpi.com This provides a tangible example for students of how one drug can alter the metabolism of another, a cornerstone of understanding drug-drug interactions. nih.govmdpi.com

The structure-activity relationship of barbiturates is a rich topic for pharmacology education. Students can learn how small modifications to the basic barbituric acid structure can dramatically alter a compound's potency, duration of action, and lipid solubility. youtube.comquizlet.comslideshare.net For example, the nature of the substituent groups at the C-5 position of the barbiturate ring is a key determinant of its hypnotic properties and duration of action. youtube.comquizlet.comslideshare.net This allows educators to demonstrate the core principles of medicinal chemistry and how the chemical structure of a drug dictates its biological activity.

Structural Modification Effect on Pharmacological Activity Example Compound
Alkyl or aryl substitution at C-5Essential for hypnotic activityBarbital
Increasing the number of carbons at C-5 (up to 6-10)Increases lipid solubility and activityPentobarbital (B6593769)
Branched chain isomers at C-5Greater activity, shorter duration of actionPentobarbital
Aromatic or alicyclic rings at C-5Greater potency than aliphatic groupsPhenobarbital
Replacement of oxygen with sulfur at C-2More rapid onset and shorter duration of actionThiopental (B1682321)

This table illustrates key structure-activity relationships for barbiturates, providing a framework for understanding how chemical modifications impact their pharmacological properties.

Moreover, the history of this compound and the barbiturates provides a valuable lesson in the socio-historical context of pharmacology. The rise and fall of barbiturates as widely prescribed sedatives, and their eventual replacement by benzodiazepines due to safety concerns, offers a compelling narrative for discussing the importance of pharmacovigilance, the concept of therapeutic index, and the ethical responsibilities of drug development and prescribing. nih.govnih.gov

Q & A

Q. What established protocols ensure high-purity synthesis of Medinal, and how can reproducibility be validated?

  • Methodological Answer : this compound synthesis typically involves multi-step organic reactions (e.g., nucleophilic substitution or catalytic coupling). To ensure purity:
  • Use column chromatography or recrystallization for purification .
  • Validate purity via HPLC (≥95% peak area) and characterize using 1^1H/13^13C NMR, IR, and high-resolution mass spectrometry (HRMS) .
  • Document reaction conditions (temperature, solvent, catalyst) meticulously to enable replication .

Q. How can researchers reliably characterize this compound’s structural identity using spectroscopic techniques?

  • Methodological Answer :
  • NMR : Compare chemical shifts with known analogs; ensure deuterated solvents do not interfere .
  • X-ray crystallography : Resolve ambiguous stereochemistry by growing single crystals in inert atmospheres .
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns against computational predictions (e.g., using MS-Finder) .

Advanced Research Questions

Q. What experimental design considerations are critical for investigating this compound’s pharmacokinetic properties in vivo?

  • Methodological Answer :
  • Animal models : Select species with metabolic pathways analogous to humans (e.g., murine CYP450 isoforms) .
  • Dosage controls : Use pharmacokinetic compartment models to optimize dosing intervals and minimize toxicity .
  • Analytical validation : Employ LC-MS/MS for plasma concentration analysis, ensuring calibration curves meet FDA guidelines (R2^2 ≥ 0.99) .

Q. How should researchers resolve contradictions in reported toxicological data for this compound across studies?

  • Methodological Answer :
  • Systematic review : Aggregate data from PubMed, EMBASE, and Cochrane Library using PRISMA guidelines .
  • Meta-analysis : Apply random-effects models to account for heterogeneity in study designs (e.g., differing exposure durations) .
  • Methodological audit : Compare cell lines (e.g., HepG2 vs. primary hepatocytes) or assay protocols (MTT vs. ATP luminescence) .

Q. What strategies optimize the identification of this compound-related datasets in academic databases while minimizing bias?

  • Methodological Answer :
  • Keyword combinations : Use Boolean operators (e.g., "this compound AND (synthesis OR pharmacokinetics) NOT industrial") .
  • Database filters : Limit results to peer-reviewed journals and preprints with raw data repositories (e.g., Figshare, Zenodo) .
  • Semantic search tools : Leverage Mendeley Data’s ontology-based indexing to retrieve contextually relevant studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.